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3-(Methylthio)-4-nitrophenol Documentation Hub

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  • Product: 3-(Methylthio)-4-nitrophenol
  • CAS: 771-94-8

Core Science & Biosynthesis

Foundational

What are the chemical properties of 3-Methyl-4-nitrophenol?

An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-4-nitrophenol Introduction: Defining the Role of 3-Methyl-4-nitrophenol 3-Methyl-4-nitrophenol, also known by its synonym 4-nitro-m-cresol, is an organic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-4-nitrophenol

Introduction: Defining the Role of 3-Methyl-4-nitrophenol

3-Methyl-4-nitrophenol, also known by its synonym 4-nitro-m-cresol, is an organic aromatic compound that serves as a critical intermediate in the synthesis of a wide array of chemical products.[1] With the CAS number 2581-34-2 and the molecular formula C₇H₇NO₃, this compound is structurally characterized by a phenol ring substituted with both a methyl group and a nitro group.[1][2] Its utility is most pronounced in the manufacturing of pharmaceuticals, dyes, and notably, organophosphorus pesticides like Fenitrothion.[3][4] The strategic placement of its functional groups dictates its reactivity, making it a versatile building block for further chemical elaboration. This guide provides an in-depth exploration of its chemical and physical properties, spectroscopic profile, reactivity, and safety protocols, tailored for professionals in research and drug development.

Part 1: Physicochemical and Structural Characteristics

The physical and chemical behaviors of 3-Methyl-4-nitrophenol are a direct consequence of its molecular architecture. The interplay between the electron-donating methyl group, the electron-withdrawing nitro group, and the acidic hydroxyl group on the benzene ring governs its properties.

Core Physicochemical Data

The fundamental properties of 3-Methyl-4-nitrophenol are summarized below. These values are critical for designing experimental conditions, from reaction setups to purification and storage.

PropertyValueSource
Molecular Weight 153.14 g/mol [2]
Appearance Light yellow to beige crystalline powder/needles[1][5][6]
Melting Point 125-130 °C[5][6]
Boiling Point 200 °C (with decomposition)[5][6]
Water Solubility 1.34 g/L (at 25 °C)[1][5][6]
Solubility in Organics Very soluble in ethanol, ether, chloroform, benzene[5]
pKa 7.39 ± 0.10 (Predicted)[1][5][6]
Vapor Pressure 0.000472 mmHg (at 25 °C)[1][5]

Causality Insight: The compound's acidity, indicated by its pKa of ~7.39, is a key feature. The strong electron-withdrawing nature of the para-nitro group stabilizes the corresponding phenoxide anion through resonance, making the hydroxyl proton more acidic than that of unsubstituted phenol (pKa ≈ 10). This enhanced acidity is a crucial factor in its reactivity and handling, particularly in basic media.

Molecular and Crystal Structure

The spatial arrangement of atoms and intermolecular forces define the solid-state properties of 3-Methyl-4-nitrophenol.

Caption: Molecular Structure of 3-Methyl-4-nitrophenol.

X-ray crystallography studies reveal that in the solid state, the nitro group is slightly twisted out of the plane of the benzene ring, at an angle of approximately 14.4°.[4] The crystal structure is significantly stabilized by intermolecular O—H···O hydrogen bonds formed between the hydroxyl group of one molecule and an oxygen atom of the nitro group of an adjacent molecule.[4] These strong intermolecular forces contribute to its relatively high melting point and crystalline nature.

Part 2: Spectroscopic Signature for Identification

Spectroscopic analysis provides a definitive fingerprint for the identification and quantification of 3-Methyl-4-nitrophenol.

TechniqueCharacteristic Features
¹H NMR Aromatic protons appear as distinct doublets and singlets. The methyl protons present as a singlet around 2.3 ppm. The hydroxyl proton is a broad singlet.
¹³C NMR Shows seven distinct carbon signals. The carbon bearing the hydroxyl group is shifted downfield, as is the carbon attached to the nitro group.
IR Spectroscopy Strong absorption bands are observed for: O-H stretching (~3200-3600 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹), C-H stretching, and aromatic C=C vibrations.[4]
UV-Vis Spectroscopy The nitrated phenol chromophore leads to absorption in the UV region, with a peak that can extend into the visible range, causing its characteristic yellow color.[7]
Mass Spectrometry The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 153, corresponding to its molecular weight.[2][8]

Expertise Insight: When analyzing the ¹H NMR spectrum, the precise chemical shifts of the aromatic protons are diagnostic. The proton ortho to the hydroxyl group, the proton between the methyl and nitro groups, and the proton ortho to the nitro group will each have a unique resonance, allowing for unambiguous structural confirmation. Spectroscopic data can be found in databases such as the NIST WebBook and PubChem.[2][8][9]

Part 3: Chemical Synthesis and Reactivity

Understanding the synthesis and reactivity of 3-Methyl-4-nitrophenol is fundamental to its application as a chemical intermediate.

Industrial Synthesis Protocol

The most common industrial synthesis involves the controlled nitration of m-cresol.[1][5] The directing effects of the hydroxyl (ortho-, para-directing) and methyl (ortho-, para-directing) groups favor substitution at the C4 position (para to the hydroxyl group).

Synthesis_Workflow raw_material m-Cresol reaction Nitration Reaction (Controlled Low Temp.) raw_material->reaction nitrating_agent Nitrating Agent (e.g., HNO₃, NaNO₂) nitrating_agent->reaction crude_product Crude 3-Methyl-4-nitrophenol reaction->crude_product purification Purification (Crystallization from Toluene) crude_product->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of 3-Methyl-4-nitrophenol.

Step-by-Step Methodology: Nitrosation-Oxidation Method [1][5]

  • Nitrosation: m-Cresol is reacted with sodium nitrite in the presence of an acid (e.g., hydrochloric acid) at a strictly controlled low temperature (0-5 °C). This forms a nitroso intermediate.

  • Oxidation: The intermediate is then oxidized, typically using nitric acid, at a slightly elevated temperature (e.g., 40-47 °C), which converts the nitroso group to a nitro group, yielding the crude product.[1]

  • Workup and Isolation: The reaction mixture is cooled to induce precipitation. The crude solid is isolated via centrifugation.[1]

  • Purification: The crude product is purified by recrystallization, often from a solvent like toluene, to yield the final, high-purity 3-Methyl-4-nitrophenol.[1]

Trustworthiness through Self-Validation: The success of this synthesis is validated at each stage. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are confirmed by measuring its melting point and comparing it to the literature value, as well as through comprehensive spectroscopic analysis (NMR, IR) as detailed above.

Key Chemical Reactions
  • Acid-Base Chemistry: As a phenol, it readily reacts with bases to form a yellow-colored sodium or potassium phenoxide salt.[5]

  • Reduction of the Nitro Group: The nitro group can be catalytically reduced (e.g., using H₂, Pd/C, or metal/acid combinations) to an amino group. This yields 3-methyl-4-aminophenol, a key precursor for various pharmaceuticals and dyes.

  • Environmental Degradation: While stable in acidic, neutral, and alkaline water, it is not readily biodegradable.[10] However, certain microorganisms, such as Burkholderia sp. strain SJ98, can degrade it by first catalyzing its monooxygenation to methyl-1,4-benzoquinone.[3]

Part 4: Applications in Development

The reactivity of its functional groups makes 3-Methyl-4-nitrophenol a valuable precursor in several fields.

  • Agrochemicals: It is a primary raw material for the insecticide Fenitrothion.[3]

  • Pharmaceuticals: The compound itself has demonstrated anti-androgenic activity, inhibiting testosterone production in rats.[6] Its derivatives, such as phosphorothioamidate analogues, have been investigated as potential antimalarial agents.[1]

  • Dyes and Polymers: It serves as a precursor in the synthesis of various dyes and can be used in the development of antioxidants and polymer stabilizers.[1]

Part 5: Safety, Toxicology, and Handling

Due to its inherent toxicity, strict safety protocols must be followed when handling 3-Methyl-4-nitrophenol.

Hazard Identification

The compound is classified under GHS with the following primary hazards:

  • H302: Harmful if swallowed[2][11]

  • H312: Harmful in contact with skin[2][11]

  • H332: Harmful if inhaled[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2][11]

  • H335: May cause respiratory irritation[2]

Toxicological Insights: Exposure can lead to systemic effects such as methemoglobinemia, a condition that impairs oxygen transport in the blood.[1] While long-term carcinogenic data is limited, it has shown genotoxic effects in some in vitro and in vivo tests.[10]

Safe Handling Protocol

The following workflow ensures minimal exposure and safe handling in a laboratory setting.

Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency cluster_disposal Disposal prep1 Consult SDS prep2 Work in Fume Hood prep1->prep2 prep3 Wear Full PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Weigh Solid Carefully (Avoid Dust Formation) prep3->handle1 handle2 Use Spatula/Scoop handle1->handle2 handle3 Keep Container Closed handle2->handle3 disp1 Collect in Labeled Hazardous Waste Container handle3->disp1 emergency1 Skin Contact: Wash with Soap & Water emergency2 Eye Contact: Rinse with Water (15 min) emergency3 Ingestion/Inhalation: Seek Immediate Medical Help disp2 Follow Institutional Protocols

Caption: Laboratory safety workflow for handling 3-Methyl-4-nitrophenol.

Protocol Steps:

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12] Ensure an eyewash station and safety shower are immediately accessible.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[10][11]

  • Handling: Avoid creating dust when weighing or transferring the solid. Use appropriate tools like spatulas. Keep containers tightly sealed when not in use and store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.[1][11]

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[11]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[11]

    • Ingestion or Inhalation: Move to fresh air. Do not induce vomiting. Seek immediate medical attention.[11]

  • Disposal: Dispose of waste in a designated hazardous chemical waste container, following all local and institutional regulations.[11][12]

References

  • 3-Methyl-4-nitrophenol - ChemBK. (n.d.). Retrieved from [Link]

  • 3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412 - PubChem. (n.d.). Retrieved from [Link]

  • 3-Methyl-4-nitrophenol CAS N°: 2581-34-2 - OECD SIDS. (n.d.). Retrieved from [Link]

  • Zhang, J., Sun, W., Wang, S., Liu, Y., & Ma, C. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology. Retrieved from [Link]

  • Dong, S.-L., & Cheng, X. (2012). 3-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o518. Retrieved from [Link]

  • Phenol, 3-methyl-4-nitro- - NIST WebBook. (n.d.). Retrieved from [Link]

  • uv-visible light absorption spectrum of phenol 3-nitrophenol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Experimental protocol for the synthesis of 3-Methyl-4-nitrophenol

Abstract & Strategic Value 3-Methyl-4-nitrophenol (CAS: 2581-34-2), also known as 4-nitro-m-cresol, is a critical intermediate in the synthesis of organophosphorus agrochemicals (e.g., Fenitrothion) and pharmaceutical pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

3-Methyl-4-nitrophenol (CAS: 2581-34-2), also known as 4-nitro-m-cresol, is a critical intermediate in the synthesis of organophosphorus agrochemicals (e.g., Fenitrothion) and pharmaceutical precursors.[1] The industrial synthesis of this compound presents a classic challenge in aromatic substitution: regioselectivity .

Direct nitration of m-cresol yields a mixture of isomers, predominantly the ortho-isomer (3-methyl-2-nitrophenol) and the target para-isomer (3-methyl-4-nitrophenol).[1] This protocol details a robust laboratory-scale synthesis that prioritizes purity over crude yield by exploiting the distinct volatility differences between these isomers.[1] We utilize a controlled nitration in glacial acetic acid followed by steam distillation—a self-validating purification step that mechanically separates the isomers based on their hydrogen-bonding networks.[1]

Critical Safety Protocol (Read Before Proceeding)

DANGER: Exothermic Runaway & Toxicity Risk

  • Nitration Reactions: The nitration of phenols is highly exothermic. Temperature control (<10°C) is non-negotiable to prevent oxidative degradation (tar formation) and thermal runaway.

  • Nitric Acid: Corrosive and oxidizing. Use compatible gloves (Butyl rubber) and a fume hood.

  • Nitro Compounds: Potential explosion hazards if distilled to dryness.[1] Never heat the dry residue above its melting point without solvent.

  • Toxicity: 3-Methyl-4-nitrophenol is a skin irritant and toxic if swallowed.[1]

Chemical Logic & Mechanism

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The starting material, m-cresol, has two activating groups:

  • Hydroxyl (-OH): Strongly activating, ortho, para-director.[1]

  • Methyl (-CH₃): Weakly activating, ortho, para-director.[1]

These groups act synergistically to direct the incoming nitronium ion (


) to positions 2, 4, and 6. However, steric hindrance and electronic effects favor specific isomers.
  • Position 2 (Ortho to OH, Ortho to Me): Sterically crowded but electronically activated.

  • Position 4 (Para to OH, Ortho to Me): Target . Less sterically hindered than Pos 2.[1]

  • Position 6 (Ortho to OH, Para to Me): Less favored than 4 due to the stronger directing power of OH to its para position.

The Separation Mechanism (Steam Distillation):

  • 3-Methyl-2-nitrophenol (Impurity): Forms an intramolecular hydrogen bond between the -OH and the adjacent -NO₂.[1] This reduces its interaction with water, making it steam volatile .

  • 3-Methyl-4-nitrophenol (Target): The nitro group is too distant for internal bonding.[1] It forms intermolecular hydrogen bonds with water/solvent, rendering it non-volatile in steam.

NitrationLogic Cresol m-Cresol (3-Methylphenol) Intermediates Sigma Complex (Arenium Ion) Cresol->Intermediates + NO2+ (Electrophile) HNO3 HNO3 / AcOH (Nitrating Agent) HNO3->Intermediates Ortho 3-Methyl-2-nitrophenol (Ortho-isomer) Volatile (Intramolecular H-Bond) Intermediates->Ortho Path A (Sterically Crowded) Para 3-Methyl-4-nitrophenol (Target: Para-isomer) Non-Volatile (Intermolecular H-Bond) Intermediates->Para Path B (Major Product)

Figure 1: Reaction pathway and divergence of isomers based on substitution position.[2]

Experimental Protocol

Materials & Reagents
ReagentSpecificationQuantityRole
m-Cresol 99% Purity10.8 g (0.1 mol)Substrate
Nitric Acid 65-70% (Conc.)[1]7.0 mL (~0.11 mol)Electrophile Source
Glacial Acetic Acid ACS Grade30 mLSolvent (Moderator)
Water Deionized~500 mLQuenching/Steam Distillation
HCl (conc) 37%~5 mLAcidification
Phase A: Controlled Nitration
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath (-5°C to 0°C).

  • Substrate Preparation: Add 10.8 g of m-cresol and 15 mL of glacial acetic acid to the flask. Stir until the temperature equilibrates to < 0°C.

  • Acid Preparation: In a separate beaker, mix 7.0 mL of concentrated Nitric Acid with 15 mL of glacial acetic acid . Pre-cool this mixture to 0°C.

  • Addition: Add the Nitric/Acetic acid mixture dropwise to the stirring m-cresol solution.

    • CRITICAL: Maintain internal temperature below 5°C . If red fumes (nitrogen oxides) appear vigorously, stop addition and let cool.

    • Duration: Addition should take approximately 30-45 minutes.[1]

  • Reaction: Once addition is complete, allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature over another hour.

Phase B: Work-up and Steam Distillation
  • Quenching: Pour the dark reaction mixture into a beaker containing 100 g of crushed ice and 100 mL of water . A yellow-orange oil or precipitate will form.[1]

  • Acidification: Add 5 mL of concentrated HCl to ensure all phenols are protonated (not salts).

  • Steam Distillation (The Purification Engine):

    • Transfer the mixture to a 1 L round-bottom flask set up for steam distillation.

    • Pass steam through the mixture vigorously.

    • Observation: A yellow, oily liquid (3-methyl-2-nitrophenol) will distill over with the water.[1]

    • Endpoint: Continue distillation until the distillate runs clear and no yellow oil droplets are visible in the condenser.

  • Isolation of Target: The residue in the boiling flask contains the crude 3-methyl-4-nitrophenol.[1] It may solidify upon cooling.[1][3]

Phase C: Crystallization
  • Filtration: Cool the residue flask in an ice bath. The dark solid/oil should crystallize. Filter the crude solid using a Buchner funnel. Wash with cold water.[1]

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of boiling water (approx. 1.34 g/L solubility, so large volume needed) OR 1:1 Ethanol/Water mixture (recommended for higher yield).

    • Add activated charcoal (optional) to remove tarry oxidation byproducts; filter hot.[1]

    • Allow the filtrate to cool slowly to room temperature, then refrigerate.

  • Final Product: Collect the pale yellow needles by filtration. Dry in a desiccator or vacuum oven at 40°C.

Workflow Start Reaction Mixture (m-Cresol + HNO3/AcOH) Quench Quench in Ice Water + HCl Start->Quench SteamDist Steam Distillation Quench->SteamDist Distillate Distillate (Vapor) Contains: 3-Methyl-2-nitrophenol (Discard or Recover) SteamDist->Distillate Volatile Isomer Residue Pot Residue (Liquid/Solid) Contains: 3-Methyl-4-nitrophenol SteamDist->Residue Non-Volatile Target Filter Cool & Filter Residue->Filter Recryst Recrystallization (Solvent: Hot H2O or EtOH/H2O) Filter->Recryst Final Pure 3-Methyl-4-nitrophenol (Yellow Needles) Recryst->Final

Figure 2: Purification workflow highlighting the separation of isomers via steam volatility.[1]

Analytical Validation

Upon isolation, the product must be validated against established physical constants.

ParameterExpected ValueMethodNotes
Appearance Yellow NeedlesVisualDarkening implies oxidation impurities.[1]
Melting Point 127 – 129 °C Capillary MethodSharp range indicates high purity.[1]
Solubility Soluble in Ethanol, EtherQualitativeSparingly soluble in cold water.[4]
1H NMR (DMSO-d6) Doublet (d) at ~8.0 ppmSpectroscopyCorresponds to H at C5 (ortho to NO2).[1]

Interpretation of Isomer Purity: If the melting point is significantly lower (e.g., <120°C), the sample likely contains retained ortho-isomer. Repeat the steam distillation or recrystallize again from dilute HCl.

Troubleshooting & Optimization

  • Problem: Low Yield / Tarry Product.

    • Cause: Reaction temperature exceeded 5°C, causing oxidation of the phenol ring.

    • Solution: Ensure strict temperature control. Add nitric acid slower.[1][5]

  • Problem: Product is Oily and won't crystallize.

    • Cause: Presence of unreacted m-cresol or mixed isomers lowering the melting point.[1]

    • Solution: Re-acidify the residue and perform a second, shorter steam distillation to remove remaining volatiles. Scratch the flask with a glass rod to induce nucleation.

  • Problem: Red Fumes during reaction.

    • Cause: Oxidation occurring.[1][4]

    • Solution: Stop addition immediately. Cool the flask. The nitric acid concentration might be locally too high—increase stirring speed.

References

  • Lira, E. P. (1970). Preparation of p-nitrophenols. U.S. Patent No.[1][6] 3,510,527.[1] Washington, DC: U.S. Patent and Trademark Office. Link

  • Dong, S.-L., & Cheng, X. (2012).[5] 3-Methyl-4-nitrophenol.[1][4][5][7][8][9][10][11][12][13][14] Acta Crystallographica Section E: Structure Reports Online, 68(2), o518. Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 17412, 3-Methyl-4-nitrophenol. PubChem.[1] Link[1]

  • BenchChem. (2025).[1] Technical Support: Purification of Crude 3-Methyl-4-nitrophenol. Link[1]

  • ChemicalBook. (2025).[1] 3-Methyl-4-nitrophenol Properties and Safety. Link

Sources

Application

Introduction: The Analytical Imperative for 3-Methyl-4-nitrophenol

An Application Guide for the Sourcing and Utilization of Analytical Standards for 3-Methyl-4-nitrophenol (3M4NP) Analysis 3-Methyl-4-nitrophenol (3M4NP), identified by CAS number 2581-34-2, is a compound of significant i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Sourcing and Utilization of Analytical Standards for 3-Methyl-4-nitrophenol (3M4NP) Analysis

3-Methyl-4-nitrophenol (3M4NP), identified by CAS number 2581-34-2, is a compound of significant interest in environmental monitoring, toxicology, and industrial chemistry. It is primarily known as a major metabolite of the organophosphorus insecticide fenitrothion, making its detection a key indicator of pesticide exposure and environmental contamination.[1][2] Furthermore, 3M4NP serves as a crucial intermediate in the synthesis of various pesticides and chemical products.[3] Given its potential genotoxicity and classification as an environmental pollutant, the ability to quantify 3M4NP accurately and reliably is paramount for public health, regulatory compliance, and drug development professionals assessing metabolic pathways.[1][3][4]

The bedrock of any quantitative analysis is the quality of the reference material. An analytical method, no matter how sophisticated, is fundamentally a comparative process. Its accuracy is inextricably linked to the purity and certified integrity of the analytical standard used for calibration. This guide provides a comprehensive framework for sourcing, selecting, handling, and preparing analytical standards of 3-Methyl-4-nitrophenol, ensuring a foundation of trust and scientific validity for all subsequent analytical work.

Part 1: The Strategic Sourcing of a 3M4NP Certified Reference Material (CRM)

Simply purchasing a chemical labeled "3-Methyl-4-nitrophenol" is insufficient for rigorous quantitative analysis. The analyst must source a Certified Reference Material (CRM), a standard that provides the highest level of accuracy and traceability.

The Foundational Role of a CRM

A CRM is far more than a high-purity substance. It is a material "sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process."[5] For CRMs used in calibration, this means the property values (e.g., purity) are accompanied by a documented uncertainty and a statement of metrological traceability. Sourcing a CRM from a producer accredited under a standard like ISO 17034 ensures that the material has been manufactured and tested under stringent, internationally recognized quality control protocols, a critical factor for laboratories accredited to ISO/IEC 17025.[6]

Key Selection Criteria for a 3M4NP Analytical Standard
  • The Certificate of Analysis (CoA) - A Non-Negotiable Requirement: The CoA is the standard's passport. It should be scrutinized for completeness.

    • Identity: Confirmatory data from techniques like NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

    • Purity: A quantitative purity value (e.g., 99.8%) determined by a primary analytical method like chromatography (HPLC, GC), often accompanied by mass balance calculations.

    • Certified Concentration & Uncertainty: For standards sold as solutions, the CoA must state the concentration and its associated measurement uncertainty (e.g., 1000 µg/mL ± 5 µg/mL).

    • Homogeneity and Stability Data: Evidence that the material is uniform throughout the batch and stable under recommended storage conditions.

  • Physical Form: Neat Solid vs. Pre-made Solution

    • Neat (Solid/Powder) Standard: Typically a yellowish or beige crystalline powder, this form offers flexibility for preparing custom concentrations in various solvents.[7][8] However, it requires access to a calibrated analytical balance and meticulous weighing technique to minimize error.

    • Solution Standard: Often available at concentrations like 100 or 1000 µg/mL in a solvent such as methanol.[9] This eliminates weighing errors, saves preparation time, and can be a more convenient option for many labs. The trade-off is a lack of flexibility in solvent choice and concentration.

Supplier and Product Overview

The selection of a reputable supplier is as important as the standard itself. The following table provides an overview of representative options for 3-Methyl-4-nitrophenol standards.

Supplier/SourceCAS NumberProduct DescriptionFormPurity/Concentration
AccuStandard2581-34-23-Methyl-4-nitrophenol StandardSolution100 µg/mL in Methanol
TCI Chemical2581-34-24-Nitro-m-cresolSolid>98.0% (GC)
MedChemExpress2581-34-23-Methyl-4-nitrophenolSolid99.83%
TRC (Toronto Research)2581-34-2p-Nitro-m-cresolSolidNot Specified

Note: Availability, specifications, and pricing are subject to change. Always consult the supplier's current Certificate of Analysis before purchase.

Sourcing_Workflow Workflow for Sourcing a 3M4NP Analytical Standard cluster_0 Phase 1: Requirement Definition cluster_1 Phase 2: Supplier & Standard Evaluation cluster_2 Phase 3: Procurement & Receipt Start Identify Need for 3M4NP Standard Define Define Analytical Needs: - Quantitative or Qualitative? - Required Concentration Range? - Solvent Compatibility? Start->Define Research Research Suppliers (e.g., AccuStandard, TCI, etc.) Define->Research Select Select Physical Form Research->Select Neat Neat Standard (Solid) Select->Neat Flexibility Needed Solution Solution Standard Select->Solution Convenience Prioritized ReviewCoA Critically Review Certificate of Analysis (CoA) Neat->ReviewCoA Solution->ReviewCoA CheckCert Check for: - Purity (>98%) - Certified Value & Uncertainty - Traceability (e.g., ISO 17034) - Expiry Date ReviewCoA->CheckCert CheckCert->Research CoA Deficient Purchase Procure Standard CheckCert->Purchase CoA Meets Requirements Receipt Log on Receipt: - Date Received - Condition - Assign Lot Number Purchase->Receipt Store Store per CoA Instructions (e.g., Cool, Dry, Dark) Receipt->Store

Caption: Decision workflow for sourcing a 3M4NP analytical standard.

Part 2: Protocols for Standard Preparation and Handling

Proper handling and preparation are critical to maintaining the integrity of the certified standard.

Safety First: A Mandatory Review of the Safety Data Sheet (SDS)

Before opening the container, a thorough review of the SDS is essential. 3-Methyl-4-nitrophenol presents several hazards.[10]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[10][11]

  • Irritation: Causes skin irritation and serious eye irritation.[10][11]

  • Genetic Damage: May cause heritable genetic damage.[12]

Mandatory Personal Protective Equipment (PPE):

  • Nitrile gloves

  • Safety glasses or goggles

  • Lab coat

  • Work within a chemical fume hood, especially when handling the powder form.

Protocol 1: Preparation of a 1000 µg/mL Primary Stock Solution (from Neat Standard)

This protocol describes the preparation of a high-concentration stock solution, which will serve as the source for all subsequent dilutions.

Rationale: Creating a concentrated primary stock minimizes the frequency of handling the neat material and reduces cumulative weighing errors. The choice of solvent is based on documented solubility; 3M4NP is very soluble in solvents like ethanol, methanol, and acetonitrile, but has low solubility in cold water.[7][13][14]

Materials:

  • 3-Methyl-4-nitrophenol CRM (neat solid)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • 100 mL Class A volumetric flask

  • HPLC-grade methanol or acetonitrile

  • Glass Pasteur pipette or syringe

Procedure:

  • Equilibration: Allow the sealed container of the 3M4NP standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 100 mg of the 3M4NP standard onto a weighing paper or into a weigh boat. Record the exact weight (e.g., 102.5 mg).

  • Transfer: Carefully transfer the weighed powder into the 100 mL Class A volumetric flask. Use a small amount of the chosen solvent (e.g., methanol) to rinse the weighing vessel multiple times, ensuring all powder is quantitatively transferred into the flask.

  • Dissolution: Add solvent to the flask until it is approximately half-full. Swirl gently or sonicate briefly to ensure the standard is fully dissolved.

  • Dilution to Volume: Once dissolved and returned to room temperature, carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculation: Calculate the precise concentration of the stock solution.

    • Concentration (µg/mL) = (Weight of standard in mg × Purity) / Volume of flask in mL × 1000

    • Example: (102.5 mg × 0.998) / 100 mL × 1000 = 1022.95 µg/mL

  • Labeling and Storage: Transfer the solution to a labeled, amber glass vial. The label must include the compound name, calculated concentration, solvent, preparation date, and preparer's initials. Store under the conditions specified in the CoA, typically refrigerated (2-8 °C) and protected from light.

Protocol 2: Preparation of Calibration Standards and Quality Control (QC) Samples

This protocol uses the primary stock to create a set of standards for instrument calibration and validation.

Rationale: A multi-point calibration curve is essential for accurately determining the concentration of an analyte over a specific range. Preparing QC samples from the same stock (or ideally, from a second, independently prepared stock) serves as a self-validating mechanism to confirm the accuracy of the calibration curve during an analytical run.

Procedure:

  • Prepare an Intermediate Stock: Perform an initial 1:100 dilution of the primary stock. For example, pipette 1 mL of the ~1000 µg/mL primary stock into a 100 mL volumetric flask and dilute to volume with the solvent. This creates an intermediate stock of ~10 µg/mL.

  • Serial Dilutions: Use the intermediate stock to prepare a series of calibration standards. The example below creates a 5-point calibration curve.

Target Conc. (µg/mL)Volume of ~10 µg/mL StockFinal Volume (mL)
0.1100 µL10
0.5500 µL10
1.01.0 mL10
5.05.0 mL10
10.0Use intermediate stockN/A
  • Prepare QC Samples: Prepare at least two levels of QC samples (e.g., a low QC at 0.3 µg/mL and a high QC at 7.5 µg/mL) using the same dilution technique. These are treated as unknown samples during the analysis.

  • Storage: Store all calibration and QC standards under the same conditions as the primary stock solution.

Part 3: Application Protocols for 3M4NP Analysis

The prepared standards can be used to calibrate various analytical systems. HPLC with UV detection is a common and robust method for this analyte.[1][2]

Detailed Protocol: HPLC-UV Analysis of 3M4NP in an Aqueous Matrix

This method is adapted from established procedures for analyzing 3M4NP in biological or environmental samples.[1][2][15]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the aqueous sample (e.g., water, diluted urine), add 1 mL of ethyl acetate.[16]

  • Vortex vigorously for 1-2 minutes to facilitate the extraction of 3M4NP into the organic phase.

  • Centrifuge at ~3500 rpm for 10 minutes to achieve complete phase separation.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions:

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds like 3M4NP.
Mobile Phase Acetonitrile : Water (60:40 v/v)An isocratic mobile phase that provides efficient elution and good peak shape for the analyte.[1][2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.[1][2]
Injection Volume 20 µLA typical volume to ensure sufficient analyte is loaded onto the column without causing overload.
Detection UV at 270 nmA wavelength where 3M4NP exhibits strong absorbance, leading to good sensitivity.[1][2]
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.

3. Analytical Run Sequence:

  • Run a solvent blank to establish a baseline.

  • Inject the calibration standards from lowest to highest concentration.

  • Inject a QC sample to verify the calibration.

  • Inject the prepared unknown samples.

  • Inject a second QC sample every 10-15 samples and at the end of the run to monitor instrument performance and ensure data validity.

Alternative Technique: GC-MS with Derivatization

For some matrices or when higher selectivity is required, GC-MS is a powerful alternative. However, due to the polar phenolic group, direct GC analysis of 3M4NP can result in poor peak shape and low sensitivity.[17] Derivatization is employed to convert the analyte into a more volatile and thermally stable form.

Rationale for Derivatization: A common technique is silylation, which replaces the active hydrogen on the phenolic group with a silyl group (e.g., tert-butyldimethylsilyl). This blocks the polar site, reduces analyte interaction with the GC column, and improves chromatographic performance.[17]

Analytical_Workflow General Analytical Workflow for 3M4NP Quantification cluster_0 Phase 1: Preparation cluster_1 Phase 2: Instrumental Analysis (HPLC-UV) cluster_2 Phase 3: Data Processing & Reporting Sample Receive & Log Unknown Sample SamplePrep Prepare Sample (e.g., Liquid-Liquid Extraction) Sample->SamplePrep StdPrep Prepare Calibration & QC Standards (Protocol 2) Sequence Build Instrument Run Sequence StdPrep->Sequence SamplePrep->Sequence CalCurve 1. Run Blanks & Calibration Standards Sequence->CalCurve RunSamples 2. Run QCs & Unknown Samples CalCurve->RunSamples CheckDrift 3. Run End-of-Run QC RunSamples->CheckDrift Integrate Integrate Peak Areas CheckDrift->Integrate PlotCurve Plot Calibration Curve (Area vs. Concentration) Check R² > 0.995 Integrate->PlotCurve Calculate Calculate Concentration of Unknowns using Regression Equation PlotCurve->Calculate Validate Verify QC Results are within Acceptance Criteria (e.g., ±15% of nominal) Calculate->Validate Validate->Integrate Fail - Re-process or Re-run Report Report Final Results Validate->Report Pass

Caption: Workflow for 3M4NP analysis from sample receipt to reporting.

Conclusion

The successful analysis of 3-Methyl-4-nitrophenol is not merely the result of a well-executed instrumental method; it is the culmination of a meticulous process that begins with the informed selection of a high-integrity certified reference material. By understanding the critical importance of a comprehensive Certificate of Analysis, adhering to strict safety and handling protocols, and executing precise preparation procedures, researchers and scientists can establish a robust and trustworthy foundation for their quantitative work. This attention to the quality of the analytical standard ensures that the generated data is not only accurate and reproducible but also scientifically defensible.

References

  • Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. (2015). Pharmaceutical Methods. [Link]

  • 3-Methyl-4-nitrophenol CAS N°: 2581-34-2. OECD SIDS. [Link]

  • 3-Methyl-4-nitrophenol. ChemBK. [Link]

  • CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.
  • 3-Methyl-4-nitrophenol. Haz-Map. [Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI. [Link]

  • 3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412. PubChem. [Link]

  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. (2016). Frontiers in Microbiology. [Link]

  • Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. (2015). Pharmaceutical Methods. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency (EPA). [Link]

  • Phenol, 3-methyl-4-nitro-. NIST Chemistry WebBook. [Link]

  • Selecting the right Certified Reference Material (CRM) for your laboratory. ARO Scientific. [Link]

  • Chromatography Sample Preparation Guide. Organomation. [Link]

  • Certified Reference Materials a few guidelines. (2018). ResearchGate. [Link]

  • Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. (2024). Eruditio: Indonesia Journal of Food and Drug Safety. [Link]

  • Chromatographic Analysis – Sample and Standard Preparation. Mettler Toledo. [Link]

  • Guidelines for the Selection and Use of Reference Materials. Eurachem. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. ResearchGate. [Link]

Sources

Method

Protocol for monitoring fenitrothion biodegradation via 3-Methyl-4-nitrophenol levels

Application Note: Protocol for Monitoring Fenitrothion Biodegradation via 3-Methyl-4-nitrophenol (3M4N) Quantification Abstract This application note details a rigorous protocol for monitoring the biodegradation of Fenit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Monitoring Fenitrothion Biodegradation via 3-Methyl-4-nitrophenol (3M4N) Quantification

Abstract

This application note details a rigorous protocol for monitoring the biodegradation of Fenitrothion (O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate) by quantifying its primary hydrolysis product, 3-Methyl-4-nitrophenol (3M4N).[1] Fenitrothion is a widely used organophosphate insecticide; its environmental fate is dictated by the hydrolytic cleavage of the P-O-aryl linkage, releasing 3M4N.[2][3] This guide provides a self-validating workflow combining bioreactor setup, optimized Liquid-Liquid Extraction (LLE), and High-Performance Liquid Chromatography (HPLC-UV) quantification. It is designed for researchers investigating microbial degradation pathways (e.g., Burkholderia sp.) or assessing environmental remediation strategies.

Introduction & Mechanistic Basis

The biodegradation of Fenitrothion occurs primarily via hydrolysis, mediated by organophosphorus hydrolase (OPH) or methyl parathion hydrolase (MPH) enzymes found in soil bacteria (e.g., Burkholderia, Sphingomonas).

The Reaction: Fenitrothion + H₂O


 3-Methyl-4-nitrophenol (3M4N) + Dimethyl phosphorothioate

Why Monitor 3M4N?

  • Stoichiometry: The appearance of 3M4N is molar-equivalent to the hydrolysis of Fenitrothion (primary degradation step).

  • Stability: Unlike the transient intermediate Fenitrooxon, 3M4N is stable enough for precise quantification but eventually degrades into methylhydroquinone (MHQ).

  • Toxicity: 3M4N is an endocrine disruptor and potential carcinogen; its removal is as critical as the parent compound's removal.

Visualizing the Pathway

The following diagram illustrates the degradation logic and the monitoring points.

Fenitrothion_Degradation Fenitrothion Fenitrothion (Parent Compound) Hydrolysis Hydrolysis (Enzymatic/Abiotic) Fenitrothion->Hydrolysis Slow Step MNP 3-Methyl-4-nitrophenol (3M4N) *Target Analyte* Hydrolysis->MNP Primary Metabolite DMP Dimethyl phosphorothioate Hydrolysis->DMP MBQ Methyl-1,4-benzoquinone (MBQ) MNP->MBQ Monooxygenation (PnpA Enzyme) MHQ Methylhydroquinone (MHQ) MBQ->MHQ Reduction

Caption: Figure 1. Degradation pathway of Fenitrothion. The protocol focuses on the quantification of the 3M4N node to determine hydrolysis rates.

Experimental Design Strategy

To ensure Scientific Integrity (E-E-A-T) , the experimental design must account for abiotic hydrolysis (background noise) and matrix interference.

ParameterSpecificationRationale
Test System Mineral Salt Medium (MSM) + Bacterial Isolate (OD₆₀₀ ~0.5)Defines the "Biotic" degradation rate.
Control System Sterile MSM + Fenitrothion (No Bacteria)Defines the "Abiotic" hydrolysis rate (background).
Concentration 10–50 mg/L (ppm) FenitrothionSufficient signal for HPLC without inducing immediate toxicity to bacteria.
Sampling Points 0, 4, 8, 12, 24, 48, 72 hoursCaptures the exponential decay and metabolite formation phases.
Replicates Triplicate (

)
Essential for statistical validity.

Detailed Protocols

Protocol A: Bioreactor Incubation & Sampling

Objective: To initiate biodegradation under controlled conditions.

  • Preparation: Prepare 100 mL of Mineral Salt Medium (MSM) in 250 mL Erlenmeyer flasks. Autoclave at 121°C for 20 min.

  • Inoculation: Add the bacterial strain (e.g., Burkholderia sp. SJ98) to reach an initial optical density (OD₆₀₀) of 0.5. Leave control flasks uninoculated.

  • Spiking: Add Fenitrothion (dissolved in acetone/methanol carrier, <0.1% v/v final) to a final concentration of 50 mg/L.

  • Incubation: Incubate at 30°C with rotary shaking (150 rpm) in the dark (to prevent photodegradation).

  • Sampling: At each time point, withdraw 2.0 mL of suspension.

    • Critical Step: Immediately centrifuge at 10,000

      
       g for 5 min to pellet cells. Transfer supernatant to a clean tube.[4]
      
    • Stop Reaction: Add 20

      
      L of 6M HCl to the supernatant (lowers pH < 2) to arrest enzymatic activity and protonate 3M4N for extraction.
      
Protocol B: Optimized Liquid-Liquid Extraction (LLE)

Objective: To isolate 3M4N from the aqueous media while removing salts and proteins. Note: Ethyl Acetate is preferred over Acetonitrile for LLE as it minimizes the extraction of water-soluble urinary/media components [1].[5][6]

  • Extraction: Add 2.0 mL of Ethyl Acetate to the acidified supernatant.

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 4,000 rpm for 5 minutes. The organic (top) layer contains Fenitrothion and 3M4N.

  • Collection: Transfer 1.5 mL of the upper organic layer to a glass vial.

  • Concentration: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at room temperature.
    
  • Reconstitution: Dissolve the residue in 500

    
    L of Mobile Phase (Acetonitrile:Water, 60:40). Filter through a 0.22 
    
    
    
    m PTFE syringe filter into an HPLC vial.
Protocol C: HPLC-UV Quantification (The Gold Standard)

Objective: Precise quantification of Fenitrothion and 3M4N.

Instrument Parameters:

  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: C18 Reverse Phase (e.g., Kromasil 100-5 C18, 250

    
     4.6 mm, 5 
    
    
    
    m).
  • Mobile Phase: Acetonitrile : Water (containing 0.1% Formic Acid or adjusted to pH 3.0 with Phosphoric Acid).

    • Ratio: 60:40 (Isocratic) is standard for this pair [2].

  • Flow Rate: 1.0 mL/min.[4][7]

  • Injection Volume: 20

    
    L.
    
  • Detection Wavelength:

    • 270 nm: Optimal for simultaneous detection of Fenitrothion and 3M4N [2].

    • Self-Validation: If using DAD, monitor 3M4N spectrum; it should show a secondary peak/shoulder distinctive from the parent.

  • Temperature: 30°C.

Expected Results (Retention Times):

  • 3-Methyl-4-nitrophenol (3M4N): ~2.8 – 3.5 min (Elutes first due to higher polarity).

  • Fenitrothion: ~8.0 – 10.0 min (Elutes later).

Protocol D: Rapid Colorimetric Screening (Field Method)

Objective: High-throughput qualitative check. Mechanism: 3M4N acts as a pH indicator. In alkaline conditions (pH > 8), the phenolic proton dissociates, forming a yellow phenolate ion.

  • Take 200

    
    L of cell-free supernatant.
    
  • Add 50

    
    L of 1M NaOH (Target pH > 10).
    
  • Observation: A shift to Yellow indicates the presence of 3M4N.

  • Quantification: Measure Absorbance at 400–420 nm .

    • Note: This method is less specific than HPLC but useful for rapid "Yes/No" degradation checks.

Data Analysis & Workflow Visualization

To calculate the biodegradation efficiency (


):


Where

is the initial concentration and

is the concentration at time

.

To validate the pathway, calculate the Molar Balance :



Note: If 

is lower than expected, it indicates further degradation into MBQ/MHQ.

Experimental_Workflow Start Start: Bioreactor (MSM + Bacteria + 50ppm Fenitrothion) Sample Sample 2.0 mL (Time: 0, 4, 8... 72h) Start->Sample Centrifuge Centrifuge (10k g) Remove Cells Sample->Centrifuge Acidify Acidify (pH < 2) Stop Reaction Centrifuge->Acidify Extract LLE: Add Ethyl Acetate Vortex & Separate Acidify->Extract Dry Evaporate Organic Layer (N2 Stream) Extract->Dry Reconstitute Reconstitute in Mobile Phase (ACN:H2O 60:40) Dry->Reconstitute Analyze HPLC-UV Analysis (270 nm) Reconstitute->Analyze

Caption: Figure 2. Step-by-step experimental workflow for the extraction and quantification of 3M4N.

Troubleshooting & Critical Controls

IssueProbable CauseSolution
Low Recovery of 3M4N Incomplete extraction or volatility.Ensure pH < 2 before extraction to protonate the phenol. Avoid high heat during evaporation.
Interfering Peaks Media components or cell lysis products.Use Ethyl Acetate (more selective) instead of Acetonitrile for extraction. Run a "Bacteria-only" blank.
Rapid Disappearance of 3M4N Fast downstream metabolism (Ring cleavage).Increase sampling frequency in the first 12 hours. Check for MBQ/MHQ peaks at lower retention times.

References

  • Surur, A. S., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods. Link

  • BenchChem. (2025).[1][4] 3-Methyl-4-nitrophenol: A Key Metabolite of Fenitrothion.[1][2][8][5][6][9] Link

  • Min, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp.[8] Strain SJ98. Frontiers in Microbiology. Link

  • CIPAC. (2007). Fenitrothion: Outline of Method 4545/m. Link

  • ChemicalBook. (2025).[10][11] 3-Methyl-4-nitrophenol Properties and Solubility. Link

Sources

Application

Liquid-liquid extraction protocol for 3-Methyl-4-nitrophenol from soil matrices

An Application Note for the Extraction of 3-Methyl-4-nitrophenol from Soil Matrices for Environmental Analysis Introduction: The Environmental Significance of 3-Methyl-4-nitrophenol 3-Methyl-4-nitrophenol (3M4NP) is an o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Extraction of 3-Methyl-4-nitrophenol from Soil Matrices for Environmental Analysis

Introduction: The Environmental Significance of 3-Methyl-4-nitrophenol

3-Methyl-4-nitrophenol (3M4NP) is an organic aromatic compound primarily recognized as a principal degradation product of the organophosphate insecticide fenitrothion.[1][2] Fenitrothion has seen widespread use in agriculture, leading to the potential accumulation of 3M4NP in soil and water systems.[3][4] Due to its potential genotoxicity and persistence in the environment, regulatory bodies and researchers monitor its concentration in various matrices.[5][6] The compound's chemical nature—a non-polar methylated aromatic—contributes to its toxicity, making its effective extraction and quantification from complex matrices like soil a critical task for environmental risk assessment.[2]

This document provides a comprehensive guide to a robust liquid-liquid extraction (LLE) protocol tailored for the isolation of 3-Methyl-4-nitrophenol from soil. It is designed for researchers, environmental scientists, and analytical chemists, offering not only a step-by-step methodology but also the underlying chemical principles that ensure its efficacy and reliability.

Understanding the Analyte: Physicochemical Properties

The success of any extraction protocol is fundamentally rooted in the physicochemical properties of the target analyte. For 3-Methyl-4-nitrophenol, its acidic nature and differential solubility are key to its selective isolation.

PropertyValueSource(s)
CAS Number 2581-34-2[7][8]
Molecular Formula C₇H₇NO₃[9]
Molecular Weight 153.14 g/mol [9][10]
Appearance Yellowish to beige crystalline powder[7][8]
pKa ~7.39[7][11]
Water Solubility 1.34 g/L (low)[8][11]
Organic Solubility Very soluble in ethanol, ether, chloroform, benzene, methanol, and acetone.[10][12]
Stability Stable in neutral, acidic, and alkaline solutions under normal conditions.[5][7]

Principle of the Method: pH-Modulated Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[13] For ionizable compounds like 3-Methyl-4-nitrophenol, the extraction efficiency can be dramatically enhanced by manipulating the pH of the aqueous phase.

The hydroxyl group on the phenol gives it acidic properties, with a pKa of approximately 7.39.[7][11] This means:

  • In alkaline conditions (pH > 8) , the phenolic proton is lost, forming the negatively charged, water-soluble phenolate ion.

  • In acidic conditions (pH < 6) , the compound remains in its protonated, neutral form (3-Methyl-4-nitrophenol), which is significantly more soluble in organic solvents.

This protocol leverages this pH-dependent partitioning. The soil sample is first suspended in an aqueous solution. The pH is then deliberately lowered to ensure the 3M4NP is in its neutral, organic-soluble form, maximizing its transfer into the immiscible organic extraction solvent. This same principle is employed in official EPA methods for the extraction of other phenols.[14]

Application Notes: The Rationale Behind the Protocol

A robust protocol is one where every step is justified. Here, we delve into the causality behind the key experimental choices.

Expertise in Solvent Selection

The choice of an extraction solvent is critical. The ideal solvent should:

  • Readily dissolve 3-Methyl-4-nitrophenol.

  • Be immiscible with water.

  • Have a relatively low boiling point for easy removal during the concentration step.

  • Be of high purity to avoid introducing contaminants.

Methylene chloride (Dichloromethane) is an excellent choice and is recommended in standard methods like EPA 604 for phenols due to its high affinity for neutral phenolic compounds.[14] Ethyl acetate is another effective solvent, sometimes preferred for its lower toxicity, and has been successfully used for extracting 3M4NP from biological matrices.[6][15] Given its broad solvency, this protocol will specify methylene chloride, but ethyl acetate can be considered a valid alternative.

Trustworthiness Through pH Control: The Key to Selectivity

The most critical step for ensuring a selective and efficient extraction is the rigorous control of pH. By acidifying the aqueous phase to a pH of 2 or lower, we ensure that the 3-Methyl-4-nitrophenol is almost entirely (>99.99%) in its neutral form. This creates a strong thermodynamic driving force for it to partition from the aqueous phase into the organic solvent.

This acidification step also serves as a crucial part of the sample cleanup. Many potential interferences in soil, such as humic and fulvic acids, are large, polar molecules that are deprotonated and more water-soluble at this low pH, thus remaining in the aqueous phase.

Authoritative Grounding: The Acid-Base Cleanup

Soil is a notoriously complex matrix containing a vast array of organic matter that can interfere with final analysis.[16] A powerful cleanup technique, known as acid-base partitioning, is integrated into this protocol. While the primary extraction occurs at a low pH, a preliminary wash of the sample at a high pH (e.g., pH 12) can be performed.[14] At this pH, acidic compounds like 3M4NP are converted to their anionic salts and remain in the aqueous phase, while neutral and basic interferences are extracted into an organic solvent and discarded. The pH of the aqueous phase is then lowered for the primary extraction. This optional but highly effective step significantly improves the purity of the final extract.[14][16]

Visualizing the Workflow

The following diagram outlines the complete liquid-liquid extraction process, from sample preparation to the final extract ready for analysis.

LLE_Workflow A 1. Soil Sample (Homogenized) B 2. Add Water & Adjust pH to < 2 with H₂SO₄ A->B C 3. Add Methylene Chloride & Shake Vigorously (Separatory Funnel) B->C D 4. Allow Phases to Separate C->D E Aqueous Layer (Waste) D->E Discard F Organic Layer (Contains 3M4NP) D->F Collect G Repeat Extraction 2x with Fresh Solvent F->G H Combine Organic Extracts G->H I 5. Dry Extract (Pass through Na₂SO₄) H->I J 6. Concentrate Extract (e.g., Rotary Evaporator) I->J K 7. Reconstitute in Solvent for Analysis J->K L Ready for HPLC or GC-MS Analysis K->L

Caption: Workflow for the pH-adjusted liquid-liquid extraction of 3M4NP from soil.

Detailed Experimental Protocol

This protocol is designed for a nominal 10-gram soil sample. Adjust reagent volumes accordingly for different sample sizes.

Materials and Reagents
  • Soil Sample: Air-dried and sieved (<2 mm).

  • 3-Methyl-4-nitrophenol Standard: Purity >99%.

  • Methylene Chloride (Dichloromethane): HPLC or pesticide residue grade.

  • Methanol: HPLC grade.

  • Sulfuric Acid (H₂SO₄): Concentrated, analytical grade.

  • Sodium Sulfate (Na₂SO₄): Anhydrous, granular, heated to 400°C for 4 hours to remove organic contaminants.

  • Reagent Water: Deionized water, free of organic contaminants.

  • Equipment:

    • Top-pan balance (±0.01 g)

    • 250 mL separatory funnels with PTFE stopcocks

    • Mechanical shaker or wrist-action shaker

    • Glass funnels

    • Filter paper or glass wool

    • Concentration apparatus (e.g., Kuderna-Danish or rotary evaporator)

    • Graduated cylinders and volumetric flasks

    • pH meter or pH paper

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10 g of the homogenized soil sample into a 250 mL beaker or flask. Record the exact weight.

  • Aqueous Suspension and Acidification:

    • Add 50 mL of reagent water to the soil sample.

    • Stir the slurry for 10 minutes to ensure thorough mixing.

    • Slowly add concentrated sulfuric acid dropwise while monitoring the pH. Adjust the pH of the slurry to ≤ 2.

  • First Solvent Extraction:

    • Quantitatively transfer the acidified slurry to a 250 mL separatory funnel.

    • Add 60 mL of methylene chloride to the funnel.

    • Seal the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.

    • Place the funnel in a ring stand and allow the layers to separate for at least 10 minutes. The organic layer will be the bottom layer.

  • Collection of Organic Phase:

    • Drain the lower organic layer into a clean Erlenmeyer flask. Be careful not to allow any of the aqueous layer or emulsion to pass through.

  • Subsequent Extractions:

    • Repeat the extraction of the aqueous/soil slurry two more times (Steps 3 & 4), each time with a fresh 60 mL portion of methylene chloride.

    • Combine all three organic extracts in the same Erlenmeyer flask.

  • Drying the Extract:

    • Prepare a drying column by plugging a glass funnel with glass wool and filling it with approximately 10 g of anhydrous sodium sulfate.

    • Pass the combined organic extracts through the sodium sulfate column to remove residual water, collecting the dried extract in a concentration flask.

    • Rinse the Erlenmeyer flask and the column with a small amount (20-30 mL) of fresh methylene chloride to ensure a quantitative transfer.

  • Concentration:

    • Concentrate the dried extract to a final volume of approximately 1-2 mL using a rotary evaporator or Kuderna-Danish apparatus. The water bath temperature should not exceed 35°C.

    • Do not allow the sample to go to complete dryness.

  • Solvent Exchange and Final Volume:

    • Add a small volume of a suitable solvent for the intended analysis (e.g., methanol for HPLC).

    • Continue the concentration to remove the last traces of methylene chloride.

    • Quantitatively transfer the concentrated extract to a final volume vial and adjust to the desired final volume (e.g., 1.0 mL) with the analysis solvent. The sample is now ready for instrumental analysis.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Persistent Emulsion - High clay or organic matter content in soil.- Shaking too vigorously.- Allow the funnel to sit undisturbed for a longer period (30-60 min).- Gently swirl or rock the funnel instead of shaking.- Add a small amount of saturated NaCl solution.- Centrifuge the entire mixture if the problem persists.
Low Analyte Recovery - Incomplete extraction.- Incorrect pH.- Analyte loss during concentration.- Ensure three separate extractions were performed.- Verify the pH of the aqueous phase is ≤ 2 before each extraction.- Avoid high temperatures during evaporation and do not evaporate to dryness.
Contaminated Blanks - Impure solvents or reagents.- Contaminated glassware.- Use high-purity or pesticide-grade solvents.- Ensure all glassware is meticulously cleaned and rinsed with solvent before use.- Heat anhydrous sodium sulfate to 400°C before use.

References

  • ChemBK. (n.d.). 3-Methyl-4-nitrophenol. Retrieved from [Link]

  • UNEP Publications. (n.d.). OECD SIDS: 3-Methyl-4-nitrophenol. Retrieved from [Link]

  • Zhang, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 735. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrophenol. Retrieved from [Link]

  • Surur, A. S., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 35-40. Retrieved from [Link]

  • ResearchGate. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Phenol, 3-methyl-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Reaction thermochemistry data for Phenol, 3-methyl-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984). Method 604: Phenols. Retrieved from [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2024). Soil sample collection and analysis procedures. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Llompart, M., et al. (2001). Selective Extraction of Organic Contaminants from Soil Using Pressurised Liquid Extraction.
  • Pino, V., et al. (2006). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 11(1), 23-42. Retrieved from [Link]

  • Wang, Y., et al. (2023). Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry. Rock and Mineral Analysis, 42(2), 348-356. Retrieved from [Link]

  • Bhushan, B., et al. (2000). Chemotaxis and biodegradation of 3-methyl- 4-nitrophenol by Ralstonia sp. SJ98. Biochemical and Biophysical Research Communications, 275(1), 97-102. Retrieved from [Link]

  • Handa, T., et al. (2005). Biodegradability of 3-Methyl-4-Nitrophenol by 4-Nitrophenol-Degrading Bacteria. Journal of Health Science, 51(3), 350-354. Retrieved from [Link]

  • British Columbia Ministry of Environment & Climate Change Strategy. (2017). Chlorinated and Non-Chlorinated Phenols in Soil. Retrieved from [Link]

  • Asami, M., et al. (2001). Detection of Fenitrothion and its Degradation Product 3-Methyl-4-nitrophenol in Water Environment. Journal of Water and Environment Technology, 19(2), 145-152. Retrieved from [Link]

  • Carabias-Martínez, R., et al. (2005). Preconcentration of polar phenolic compounds from water samples and soil extract by liquid-phase microextraction and determination via liquid chromatography with ultraviolet detection. Journal of Chromatography A, 1087(1-2), 159-166. Retrieved from [Link]

  • IDR Environmental Services. (2023). How To Clean Up Contaminated Soil. Retrieved from [Link]

Sources

Method

Application Note: Advanced Solid-Phase Extraction (SPE) Protocols for 3-Methyl-4-nitrophenol (3-M-4-NP)

[1] Executive Summary 3-Methyl-4-nitrophenol (3-M-4-NP), also known as 4-nitro-m-cresol (PNMC), is a primary degradation product of the organophosphorus insecticide Fenitrothion and a constituent of diesel exhaust partic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Methyl-4-nitrophenol (3-M-4-NP), also known as 4-nitro-m-cresol (PNMC), is a primary degradation product of the organophosphorus insecticide Fenitrothion and a constituent of diesel exhaust particles.[1] Due to its endocrine-disrupting potential (anti-androgenic/estrogenic activity), accurate quantification in environmental matrices is critical.[1]

This Application Note provides two distinct Solid-Phase Extraction (SPE) workflows designed to overcome the specific analytical challenges of 3-M-4-NP:

  • Protocol A (Polymeric HLB): A robust, general-purpose method for aqueous samples (river, tap, rain water).[1]

  • Protocol B (Molecularly Imprinted Polymer - MIP): A high-specificity cleanup method for complex solid matrices (soil, sediment) rich in humic interferences.[1]

Physicochemical Profile & Analytical Logic

Successful extraction relies on exploiting the analyte's specific chemical properties.[1] 3-M-4-NP possesses a phenolic hydroxyl group (weak acid) and a nitro group (polar), alongside a hydrophobic methyl-substituted benzene ring.[1]

PropertyValueAnalytical Implication
CAS Number 2581-34-2Unique Identifier
Molecular Weight 153.14 g/mol Suitable for GC and LC analysis
pKa ~7.15 – 7.39CRITICAL: At neutral pH, a fraction exists as the phenolate anion (water-soluble).[1] Action: Samples must be acidified (pH < 4) to protonate the compound, rendering it neutral and hydrophobic for retention.[1]
Log Kow (Log P) 2.1 – 2.5Moderate hydrophobicity.[1] Retains well on C18 or Polymeric Reversed-Phase sorbents when neutral.[1]
Solubility ~1.3 g/L (Water)High water solubility compared to parent pesticides requires careful breakthrough monitoring.[1]

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the appropriate extraction strategy for your sample matrix.

SPE_Decision_Matrix Start Start: Sample Matrix IsLiquid Is the sample Liquid? Start->IsLiquid IsComplex High Organic Content? (Humic acids, sludge, wastewater) IsLiquid->IsComplex Yes (Water) PreStep Pre-treatment: Ultrasonic Extraction (MeOH/Acid) IsLiquid->PreStep No (Soil/Sediment) ProtocolA PROTOCOL A: Polymeric HLB SPE (General Purpose) IsComplex->ProtocolA No (River/Tap/Rain) ProtocolB PROTOCOL B: MIP-SPE (High Specificity) IsComplex->ProtocolB Yes (Wastewater/Soil Extract) PreStep->IsComplex Extract Obtained

Figure 1: Decision matrix for selecting the optimal SPE strategy based on matrix complexity.

Protocol A: Polymeric HLB Extraction (Aqueous Samples)

Best for: Surface water, rainwater, and tap water. Mechanism: Hydrophilic-Lipophilic Balance (HLB) sorbents contain N-vinylpyrrolidone and divinylbenzene copolymers.[1] They retain the neutral phenol via reversed-phase mechanisms but remain wetted during drying steps, offering higher recovery than traditional silica-based C18.[1]

Materials
  • Cartridge: Polymeric HLB (e.g., Oasis HLB or equivalent), 60 mg / 3 mL.[1]

  • Solvents: Methanol (MeOH), HPLC-grade Water, Dichloromethane (DCM).[1]

  • Reagents: HCl (6M) for pH adjustment.

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Filter 500 mL of water sample through a 0.45 µm glass fiber filter.[1]

    • Crucial Step: Acidify sample to pH 2.5 – 3.0 using HCl.[1]

    • Why? This suppresses the ionization of the phenolic group (pKa ~7.2), ensuring 3-M-4-NP is in its neutral form for maximum retention.[1]

  • Conditioning:

    • 3 mL MeOH (Flow: 1-2 mL/min).

    • 3 mL Water (pH adjusted to 3.0).

    • Note: Do not let the cartridge go dry, though HLB is forgiving.

  • Loading:

    • Load the acidified sample at a flow rate of 5–10 mL/min .

    • Control Point: If flow is too fast, interaction time is insufficient for this moderately polar analyte, leading to breakthrough.

  • Washing:

    • Wash with 3 mL of 5% MeOH in Water .[1]

    • Why? Removes salts and highly polar interferences without eluting the target phenol.[1]

    • Dry the cartridge under vacuum for 10–15 minutes.[1] (Critical if using GC-MS later to remove moisture).[1]

  • Elution:

    • Elute with 2 × 3 mL MeOH (or MeOH:DCM 9:1 if further cleanup is needed).[1]

    • Soak the bed for 1 minute before collecting the eluate to maximize desorption.[1]

Protocol B: Molecularly Imprinted Polymer (MIP) Extraction (Complex Matrices)

Best for: Soil extracts, sediment, and wastewater containing high humic acid backgrounds.[1] Mechanism: MIPs are synthetic polymers with specific cavities designed to recognize the template molecule (3-M-4-NP).[1] This provides "antibody-like" selectivity, excluding structural analogs.

Materials
  • Cartridge: MIP-Nitrophenol specific cartridge (commercially available or lab-synthesized using 4-vinylpyridine functional monomer).[1]

  • Extraction Solvent (for Soil): Methanol:Acetic Acid (99:1).[1]

Step-by-Step Workflow
  • Solid Sample Extraction (Prior to SPE):

    • Weigh 5 g of soil/sediment.[1]

    • Add 10 mL Methanol:Acetic Acid (99:1).[1]

    • Ultrasonicate for 20 mins; Centrifuge at 3000 rpm.

    • Evaporate supernatant to ~1 mL and dilute with 50 mL Water (pH 3).

  • Conditioning:

    • 3 mL MeOH.

    • 3 mL Water (pH 3).

  • Loading:

    • Load the diluted extract (flow rate < 2 mL/min).

    • Note: Slower flow is required for MIPs to allow specific molecular recognition kinetics.[1]

  • Selective Washing (The "Magic" Step):

    • Wash 1: 3 mL Water (pH 3) - removes salts.[1]

    • Wash 2: 3 mL Acetonitrile:Water (20:80) .[1]

    • Why? Standard hydrophobic sorbents would lose the analyte here.[1] The MIP retains 3-M-4-NP via specific hydrogen bonding and shape recognition while washing away non-specific hydrophobic interferences (like humic acids).[1]

  • Elution:

    • Elute with 2 × 2 mL Methanol containing 1% Acetic Acid .

    • Why? The acid disrupts the hydrogen bonding between the polymer and the analyte.[1]

Analytical Detection & Derivatization (GC-MS)

While LC-MS/MS (ESI-) is suitable, GC-MS is often preferred for environmental screening but requires derivatization to improve the volatility of the nitro-phenol group.[1]

Derivatization Protocol

Reagent: MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).[1][2][3][4] Target Derivative: t-butyldimethylsilyl (TBDMS) ether.[1][4]

  • Evaporate SPE eluate to dryness under Nitrogen.[1]

  • Redissolve in 100 µL Acetonitrile.

  • Add 50 µL MTBSTFA .

  • Heat at 60°C for 30-60 minutes .

  • Inject 1 µL into GC-MS (Splitless mode).

  • Quantification Ion: Monitor [M-57]+ (Loss of t-butyl group) for high specificity.

Visualizing the Chemical Logic

Chemical_Logic Analyte 3-Methyl-4-nitrophenol (pKa ~7.2) Acidification Acidification (pH < 3) Analyte->Acidification IonizedForm Ionized Form (Phenolate Anion) Analyte->IonizedForm pH > 7.2 NeutralForm Neutral Form (Protonated -OH) Acidification->NeutralForm Drive Equilibrium Sorbent HLB / C18 Surface (Hydrophobic) NeutralForm->Sorbent Hydrophobic Interaction IonizedForm->Sorbent Repulsion/No Interaction Retention Strong Retention Sorbent->Retention Breakthrough Breakthrough (Loss to Waste) Sorbent->Breakthrough

Figure 2: The chemical mechanism of retention.[1] Acidification is the critical control point to prevent analyte loss.[1]

References

  • Asimakopoulos, A. G., et al. (2013).[1] "Determination of bisphenol A, 4-octylphenol, and 4-nonylphenol in soft drinks and dairy products by HPLC-MS/MS." Journal of Chromatography B. (Adapted methodology for phenolic extraction).[1][3][5][6]

  • U.S. EPA. (2007).[1] "Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." SW-846.[1] (Standard for phenolic derivatization).[1][3] [1]

  • Gallego, E., et al. (2019).[1] "Optimization of the extraction of nitrophenols from air particulate matter." Science of The Total Environment.[1][6] (Discusses solvent choices for nitrophenols).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 17412, 3-Methyl-4-nitrophenol." (Source for pKa and LogP data). [1]

  • Sanagi, M. M., et al. (2010).[1] "Molecularly imprinted polymer solid-phase extraction for the analysis of organophosphorus pesticides and their metabolites." Journal of Separation Science. (Basis for MIP protocol).[1][5][6][7][8]

Sources

Application

Application Notes and Protocols for Utilizing 3-Methyl-4-nitrophenol as a Substrate in Enzyme Kinetics Studies

Introduction: A Niche Substrate for Exploring Specific Enzyme Families In the vast landscape of enzyme kinetics, the selection of an appropriate substrate is paramount to elucidating enzymatic mechanisms, determining kin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Niche Substrate for Exploring Specific Enzyme Families

In the vast landscape of enzyme kinetics, the selection of an appropriate substrate is paramount to elucidating enzymatic mechanisms, determining kinetic parameters, and screening for inhibitors. While chromogenic substrates like para-nitrophenyl phosphate (pNPP) are widely employed for enzymes such as phosphatases and esterases, 3-Methyl-4-nitrophenol (3M4NP) presents a more specialized tool for investigating specific enzyme classes, particularly those involved in bioremediation and xenobiotic metabolism.[1] 3M4NP is a known primary breakdown product of the insecticide fenitrothion, making it a relevant substrate for studying enzymes that degrade environmental contaminants.[1]

This guide provides a comprehensive overview of the theoretical and practical aspects of using 3M4NP in enzyme kinetics, tailored for researchers in biochemistry, environmental science, and drug development. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data analysis and interpretation, all grounded in established scientific principles.

Physicochemical Properties of 3-Methyl-4-nitrophenol

A thorough understanding of the substrate's properties is crucial for designing robust kinetic assays.

PropertyValueSource
Molecular Formula C₇H₇NO₃[2][3][4]
Molar Mass 153.14 g/mol [2][4]
Appearance Light yellow to orange powder/crystals[2][3]
Melting Point 125-130 °C[2]
Water Solubility 1.34 g/L[2]
pKa 7.39 (Predicted)[2]

Its limited water solubility necessitates careful preparation of stock solutions, often requiring an organic co-solvent. The pKa is a critical parameter for pH-dependent studies, as the protonation state of the phenolic hydroxyl group can influence substrate binding and the spectral properties of the product.

Principle of the Assay: Spectrophotometric Monitoring of 3M4NP Conversion

The utility of 3M4NP as a kinetic substrate lies in the spectral changes that occur upon its enzymatic modification. Unlike assays that release a colored nitrophenolate ion, the application of 3M4NP often involves monitoring the disappearance of the substrate or the appearance of a product with a distinct absorbance spectrum.

For instance, the degradation of 3M4NP by enzymes like PNP 4-monooxygenase (PnpA) from Burkholderia sp. strain SJ98 involves the monooxygenation of 3M4NP to methyl-1,4-benzoquinone (MBQ).[1] This conversion can be monitored spectrophotometrically by observing the decrease in absorbance at a wavelength specific to 3M4NP or the increase in absorbance at a wavelength characteristic of the product.

Enzymatic Reaction and Metabolic Pathway

The best-characterized enzymatic reaction involving 3M4NP is its degradation by certain bacteria. The initial and subsequent steps in this pathway provide a clear basis for a kinetic assay.

Enzymatic_Pathway sub 3-Methyl-4-nitrophenol (3M4NP) int1 Methyl-1,4-benzoquinone (MBQ) sub->int1 PnpA (Monooxygenase) NAD(P)H + H⁺ + O₂ → NAD(P)⁺ + H₂O int2 Methylhydroquinone (MHQ) int1->int2 PnpB (Reductase) NAD(P)H + H⁺ → NAD(P)⁺ prod Ring Cleavage Products int2->prod PnpCD, PnpE, PnpF (Lower Pathway Enzymes)

Caption: Degradation pathway of 3M4NP in Burkholderia sp. strain SJ98.

This pathway highlights two key enzymatic steps that can be individually studied using 3M4NP as the initial substrate. The monooxygenase PnpA catalyzes the initial conversion, while the reductase PnpB acts on the intermediate product.[1]

Experimental Protocols

The following protocols are designed as a starting point and should be optimized for the specific enzyme and experimental conditions.

Protocol 1: Determining Kinetic Parameters for a 3M4NP-Metabolizing Enzyme (e.g., Monooxygenase)

This protocol is based on monitoring the consumption of NADPH, a common cofactor for monooxygenases, at 340 nm.

Materials:

  • 3-Methyl-4-nitrophenol (3M4NP)

  • Purified enzyme of interest (e.g., PNP 4-monooxygenase)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • Organic solvent for 3M4NP stock (e.g., Ethanol or DMSO)

  • UV/Vis Spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of 3M4NP (e.g., 100 mM) in a suitable organic solvent.

    • Prepare a stock solution of NADPH (e.g., 10 mM) in the assay buffer.

    • Prepare a series of dilutions of the 3M4NP stock solution in the assay buffer to achieve the desired final concentrations in the assay. Note: Ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all assays to avoid effects on enzyme activity.

  • Assay Setup:

    • Set the spectrophotometer to read absorbance at 340 nm and maintain a constant temperature (e.g., 25°C or 37°C).

    • In a cuvette or microplate well, combine the assay buffer, a fixed concentration of NADPH (e.g., 200 µM), and varying concentrations of 3M4NP.

    • Allow the mixture to equilibrate to the desired temperature.

  • Initiation and Measurement:

    • Initiate the reaction by adding a small, fixed amount of the purified enzyme to the cuvette/well.

    • Immediately start recording the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is directly proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot v₀ against the corresponding 3M4NP concentration.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.[5]

Protocol_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare 3M4NP Stock prep2 Prepare NADPH Stock prep3 Prepare Enzyme Solution setup Combine Buffer, NADPH, and varying [3M4NP] prep3->setup equilibrate Equilibrate Temperature setup->equilibrate initiate Add Enzyme to Initiate equilibrate->initiate measure Monitor A₃₄₀ Decrease initiate->measure calc_v0 Calculate Initial Velocity (v₀) measure->calc_v0 plot Plot v₀ vs. [3M4NP] calc_v0->plot fit Fit to Michaelis-Menten Equation plot->fit determine Determine Kₘ and Vₘₐₓ fit->determine

Caption: Workflow for determining kinetic parameters using 3M4NP.

Protocol 2: High-Throughput Screening of Enzyme Inhibitors

This protocol is adapted for a microplate format to screen potential inhibitors of a 3M4NP-metabolizing enzyme.

Materials:

  • Same as Protocol 1, plus:

  • Library of potential inhibitor compounds

  • 96- or 384-well UV-transparent microplates

  • Multichannel pipette

  • Microplate reader with kinetic reading capabilities

Procedure:

  • Assay Plate Preparation:

    • In each well of the microplate, add the assay buffer, a fixed concentration of 3M4NP (ideally at or near the Kₘ value), and the potential inhibitor at various concentrations. Include control wells with no inhibitor.

    • Add a fixed concentration of NADPH to all wells.

  • Reaction Initiation and Monitoring:

    • Using a multichannel pipette, add the enzyme solution to all wells simultaneously to initiate the reactions.

    • Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 340 nm over a set period.

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the control wells.

    • For promising inhibitors, perform a dose-response curve to calculate the IC₅₀ value.

Data Presentation and Interpretation

The primary output of these kinetic studies will be the determination of key enzymatic parameters.

Table of Expected Kinetic Parameters:

EnzymeSubstrateKₘ (µM)Vₘₐₓ (units)k_cat (s⁻¹)Source
PNP 4-monooxygenase (PnpA)3M4NP20.3 ± 2.54Enzyme-specificRequires [E]ₜ[1]
Hypothetical Enzyme X3M4NPTo be determinedTo be determinedTo be determinedN/A
Alkaline PhosphatasepNPPVariesVariesVaries[6][7]

The Kₘ value provides an indication of the substrate concentration at which the enzyme is half-saturated and is a measure of the enzyme's affinity for the substrate.[5] A lower Kₘ suggests a higher affinity. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[5]

Trustworthiness and Self-Validating Systems

To ensure the reliability of the kinetic data obtained using 3M4NP, several controls and validation steps are essential:

  • No-Enzyme Control: A reaction mixture containing all components except the enzyme should show no change in absorbance, confirming that the reaction is enzyme-dependent.

  • No-Substrate Control: A reaction with the enzyme but without 3M4NP should show no activity, ensuring that any observed activity is substrate-specific.

  • Linearity of Reaction: The initial velocity should be measured in the linear range of the reaction progress curve.

  • Enzyme Concentration Dependence: The reaction rate should be directly proportional to the enzyme concentration used in the assay.

Conclusion and Future Directions

3-Methyl-4-nitrophenol serves as a valuable, albeit specialized, substrate for probing the kinetics of enzymes involved in the metabolism of nitroaromatic compounds. The protocols outlined here provide a robust framework for characterizing such enzymes and for screening potential inhibitors. Further research could explore the synthesis of 3M4NP derivatives to create a broader range of chromogenic or fluorogenic substrates, expanding the utility of this compound in enzyme kinetics. The study of enzymes that metabolize environmental pollutants like 3M4NP is not only fundamentally important for understanding biochemical pathways but also holds significant potential for applications in bioremediation and green chemistry.

References

  • 3-Methyl-4-nitrophenol - ChemBK. Available at: [Link]

  • Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters - NIH. Available at: [Link]

  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 - Frontiers. Available at: [Link]

  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 - PMC - NIH. Available at: [Link]

  • 3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412 - PubChem. Available at: [Link]

  • The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli - PMC - NIH. Available at: [Link]

  • Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry - Open Library Publishing Platform. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Methyl-4-nitrophenol Extraction from Urine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the extraction of 3-Methyl-4-nitrophenol (MNP) from urine samples. MNP is a primary metabolite of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the extraction of 3-Methyl-4-nitrophenol (MNP) from urine samples. MNP is a primary metabolite of the organophosphorus insecticide fenitrothion, and its accurate quantification in urine is a critical biomarker for exposure assessment.[1] Given its potential genotoxicity and carcinogenicity, reliable analytical methods are paramount for toxicological studies and risk assessment.[1]

This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to troubleshoot and optimize your extraction workflows effectively.

Section 1: Troubleshooting Guide - Navigating Common Extraction Challenges

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Liquid-Liquid Extraction (LLE) Troubleshooting

Question 1: I'm experiencing persistent emulsion formation during the ethyl acetate extraction step. How can I prevent or resolve this?

Answer: Emulsion formation is a frequent challenge in LLE, especially with complex biological matrices like urine, which contain endogenous surfactant-like molecules (e.g., phospholipids, fatty acids).[2]

Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by molecules that have affinity for both the aqueous and organic phases. Vigorous shaking during extraction increases the surface area between the two phases, promoting emulsion formation.

Prevention Strategies:

  • Gentle Mixing: Instead of vigorous shaking, use a gentle swirling or rocking motion. This provides sufficient interfacial contact for extraction to occur while minimizing the energy input that leads to emulsion formation.[2]

  • "Salting Out": Before extraction, add a small amount of a neutral salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the urine sample and ensure it dissolves.[2][3][4] This increases the ionic strength of the aqueous phase, making the organic solvent less soluble and promoting a cleaner phase separation.[2][4]

Resolution Techniques for Existing Emulsions:

  • Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the emulsion will break on its own with time.[5][6][7]

  • Centrifugation: If the volume is manageable, centrifuging the sample can effectively break the emulsion by forcing the denser phase to the bottom.[2][3][4]

  • Heating: Gentle warming of the sample in a warm water bath can decrease the viscosity of the emulsion and facilitate phase separation. However, avoid excessive heat to prevent degradation of the analyte.[5]

  • Filtration: Pass the emulsified layer through a bed of glass wool or a phase separation filter paper.[2]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[2]

Question 2: My recovery of 3-Methyl-4-nitrophenol is consistently low with LLE. What are the likely causes and how can I improve it?

Answer: Low recovery in LLE can stem from several factors, from incomplete extraction to analyte loss in subsequent steps.

Potential Causes and Solutions:

  • Sub-optimal pH: The extraction efficiency of phenolic compounds like MNP is highly pH-dependent. MNP is a weak acid, and its extraction into an organic solvent is most efficient when it is in its neutral, protonated form. Ensure the pH of the urine sample is sufficiently acidic (ideally 2 pH units below the pKa of MNP) before extraction to suppress its ionization.

  • Insufficient Mixing: While vigorous shaking can cause emulsions, insufficient mixing will lead to incomplete partitioning of the analyte into the organic phase. A sustained, gentle swirling motion for 1-2 minutes is recommended.[1]

  • Inadequate Phase Volume Ratio: The ratio of the organic solvent to the aqueous sample can influence extraction efficiency. A common starting point is a 1:1 ratio. If recovery is low, consider performing multiple extractions with smaller volumes of fresh organic solvent (e.g., three extractions with 1/3 volume of ethyl acetate) rather than a single extraction with a large volume.

  • Analyte Loss During Evaporation: If your protocol involves evaporating the organic solvent, be mindful of the temperature and nitrogen flow rate. Overly aggressive conditions can lead to the loss of the semi-volatile MNP. A gentle stream of nitrogen at room temperature is ideal.[1]

  • Incomplete Reconstitution: After evaporation, ensure the dried residue is fully redissolved in the mobile phase. Vortexing and/or sonicating the sample can aid in complete reconstitution.

Solid-Phase Extraction (SPE) Troubleshooting

Question 3: I'm observing low recovery of MNP with my C18 SPE cartridges. Where in the process could I be losing my analyte?

Answer: Low recovery in SPE can occur at several stages: sample loading, washing, or elution.[8] A systematic approach is needed to identify the source of the loss.[8]

Troubleshooting Steps:

  • Analyte Breakthrough During Loading:

    • Cause: The analyte fails to retain on the sorbent and passes through with the sample matrix. This can happen if the sorbent is not properly conditioned and equilibrated, or if the sample is loaded too quickly.

    • Solution:

      • Proper Conditioning and Equilibration: Ensure the C18 sorbent is first conditioned with an organic solvent like methanol to activate the stationary phase, followed by equilibration with an aqueous solution that mimics the pH and ionic strength of your sample.[8] This ensures proper wetting of the sorbent and promotes analyte retention.

      • Optimize Loading Flow Rate: A slow and steady flow rate during sample loading allows for sufficient interaction time between the analyte and the sorbent.

  • Analyte Loss During the Wash Step:

    • Cause: The wash solvent is too strong, prematurely eluting the MNP along with the interferences.[9]

    • Solution:

      • Optimize Wash Solvent Strength: The goal of the wash step is to remove interfering compounds that are less strongly retained than MNP. If you suspect analyte loss here, reduce the percentage of organic solvent in your wash solution.[10] For example, if you are using 20% methanol, try 10% or 5%.

  • Incomplete Elution:

    • Cause: The elution solvent is not strong enough to disrupt the interaction between MNP and the C18 sorbent, leaving the analyte on the cartridge.[8]

    • Solution:

      • Increase Elution Solvent Strength: Increase the percentage of organic solvent in your elution solution. If using 60% acetonitrile, try 80% or 100%.[8]

      • Incorporate a "Soak" Step: During elution, allow the solvent to sit on the sorbent bed for a few minutes before passing it through.[8] This can improve the disruption of analyte-sorbent interactions and enhance recovery.[8]

Question 4: I'm seeing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis after SPE. How can I improve the cleanup?

Answer: Matrix effects arise from co-eluting endogenous components from the urine that interfere with the ionization of the analyte in the mass spectrometer source.[11] While SPE is designed to minimize these, optimization is often necessary.

Strategies to Reduce Matrix Effects:

  • Optimize the Wash Step: This is the most critical step for removing interferences. Experiment with different wash solutions. A slightly stronger wash solvent (without eluting the MNP) can remove more matrix components.[10] Consider adding a small percentage of a different organic solvent to the wash to target a broader range of interferences.

  • Use a More Selective Sorbent: If a standard C18 sorbent is not providing sufficient cleanup, consider a polymeric reversed-phase sorbent, which can offer different selectivity and potentially better removal of interfering compounds.

  • Incorporate a Second Wash Step: A two-step wash protocol can be effective. For example, a first wash with a weak organic solvent to remove polar interferences, followed by a second wash with a slightly stronger solvent to remove less polar interferences.

  • Dilute the Final Extract: If matrix effects persist, diluting the final extract before injection can mitigate the issue, although this will also reduce the on-column concentration of your analyte.

Enzymatic Hydrolysis Troubleshooting

Question 5: I'm concerned about incomplete hydrolysis of MNP-glucuronide. How can I ensure complete cleavage?

Answer: Incomplete hydrolysis will lead to an underestimation of the total MNP concentration. Several factors can affect the efficiency of β-glucuronidase.[12]

Key Optimization Parameters:

  • Enzyme Selection and Activity: Different sources of β-glucuronidase (e.g., from Helix pomatia, recombinant) have varying activities and optimal conditions. Ensure you are using an enzyme with high activity towards phenolic glucuronides.

  • pH of the Reaction: β-glucuronidases have an optimal pH range for activity. The pH of urine can vary significantly.[12] It is crucial to buffer the urine sample to the optimal pH of the enzyme (typically pH 4.5-5.0) before adding the enzyme.[13]

  • Incubation Time and Temperature: Ensure the incubation time and temperature are sufficient for the reaction to go to completion. While some protocols suggest a few hours, an overnight incubation at 37°C is often used to ensure complete hydrolysis.[1] However, prolonged incubation at higher temperatures can lead to analyte degradation.[14]

  • Enzyme Inhibition: Urine can contain endogenous inhibitors of β-glucuronidase.[12] If you suspect inhibition, you may need to increase the amount of enzyme used or perform a sample cleanup step prior to hydrolysis.

  • Buffer to Urine Ratio: For urine samples with extreme pH values, a higher ratio of buffer to urine may be necessary to achieve the optimal pH for the enzyme.[15]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is enzymatic hydrolysis necessary for the analysis of 3-Methyl-4-nitrophenol in urine?

A: In the body, MNP, like many phenolic compounds, undergoes phase II metabolism, where it is conjugated with glucuronic acid to form MNP-glucuronide.[13][16] This conjugated form is more water-soluble and is readily excreted in the urine.[13] To accurately quantify the total exposure to fenitrothion, it is essential to measure both the free MNP and the MNP released from its conjugated form. Enzymatic hydrolysis with β-glucuronidase cleaves the glucuronide conjugate, converting it back to free MNP, which can then be extracted and analyzed.[13]

Q2: What are the advantages and disadvantages of Liquid-Liquid Extraction (LLE) versus Solid-Phase Extraction (SPE) for this application?

A: Both are valid techniques, and the choice often depends on sample throughput needs, automation capabilities, and the required level of sample cleanup.

  • LLE:

    • Advantages: Simple, inexpensive, and requires minimal specialized equipment.

    • Disadvantages: Can be labor-intensive, prone to emulsion formation, and may be less efficient at removing all matrix interferences compared to SPE. It also consumes larger volumes of organic solvents.

  • SPE:

    • Advantages: Can provide cleaner extracts, is more amenable to automation for high-throughput applications, and can be more selective in removing interferences.[17]

    • Disadvantages: Higher cost per sample due to the disposable cartridges and can require more extensive method development to optimize each step.

Q3: Which extraction solvent is recommended for the LLE of 3-Methyl-4-nitrophenol?

A: Ethyl acetate is a commonly used and effective solvent for the LLE of MNP from urine.[18] It has been shown to be preferable to more polar solvents like acetonitrile to avoid the co-extraction of water-soluble components from the urine matrix.[18]

Q4: Can I use a different SPE sorbent other than C18?

A: Yes. While C18 is a good starting point due to its reversed-phase properties that effectively retain the relatively non-polar MNP, other sorbents can be considered. Polymeric reversed-phase sorbents, for example, can offer higher capacity and stability across a wider pH range, which might be beneficial for method robustness.

Q5: How should I store my urine samples before extraction?

A: For short-term storage (a few days), refrigeration at 2-8°C is generally acceptable. For long-term storage, samples should be frozen at -20°C or, ideally, -80°C to minimize degradation of the analyte and its conjugates.

Section 3: Experimental Protocols and Data

Quantitative Data Summary

The following table summarizes key performance parameters from a validated HPLC method for the analysis of 3-Methyl-4-nitrophenol in urine.

ParameterValueReference
Retention Time 2.81 minutes[18][19]
Linearity Range 10 - 50 µg/mL[1]
Correlation Coefficient (r²) > 0.99[1]
Limit of Detection (LOD) 0.87 µg/mL[18][19]
Extraction Recovery (LLE) > 80%

Note: The Limit of Detection using a more sensitive GC-MS method has been reported to be as low as 0.3 µg/L.[20]

Detailed Step-by-Step Methodologies

Protocol 1: Liquid-Liquid Extraction (LLE) of 3-Methyl-4-nitrophenol

This protocol is adapted from a validated method for extracting MNP from urine.[18]

  • Sample Preparation (Hydrolysis):

    • To 1 mL of urine in a glass tube, add a suitable buffer (e.g., acetate buffer) to adjust the pH to approximately 5.0.

    • Add a sufficient amount of β-glucuronidase enzyme.

    • Incubate the sample at 37°C overnight (or for a validated shorter period) to ensure complete hydrolysis of MNP-glucuronides.

  • Extraction:

    • To the hydrolyzed urine sample, add 1 mL of ethyl acetate.

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at 3000-4000 rpm for 10 minutes to achieve phase separation.

  • Solvent Transfer and Evaporation:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.

    • Vortex to ensure complete dissolution. The sample is now ready for injection.

Protocol 2: Solid-Phase Extraction (SPE) of 3-Methyl-4-nitrophenol

This is a general protocol for a reversed-phase (C18) SPE. Optimization of volumes and solvent compositions may be required.

  • Sample Preparation (Hydrolysis):

    • Perform enzymatic hydrolysis as described in the LLE protocol (Step 1).

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the C18 cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the hydrolyzed urine sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass 1 mL of a weak wash solvent (e.g., 5-10% methanol in water) through the cartridge to remove polar interferences.

  • Elution:

    • Elute the MNP from the cartridge with 1 mL of a suitable organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the HPLC mobile phase. The sample is now ready for analysis.

Section 4: Visualized Workflows

Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_ext Extraction cluster_post Post-Extraction cluster_analysis Analysis Urine 1. Urine Sample Hydrolysis 2. Enzymatic Hydrolysis (pH 5.0, 37°C) Urine->Hydrolysis AddSolvent 3. Add Ethyl Acetate Hydrolysis->AddSolvent Vortex 4. Vortex & Centrifuge AddSolvent->Vortex Collect 5. Collect Organic Layer Vortex->Collect Evap 6. Evaporate to Dryness Collect->Evap Recon 7. Reconstitute in Mobile Phase Evap->Recon Analysis 8. HPLC/LC-MS Analysis Recon->Analysis

Caption: Workflow for LLE of 3-Methyl-4-nitrophenol from urine.

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_prep Sample & Sorbent Prep cluster_ext Extraction Steps cluster_post Post-Extraction cluster_analysis Analysis Urine 1. Hydrolyzed Urine Sample Load 3. Load Sample Urine->Load Condition 2. Condition & Equilibrate C18 Cartridge Condition->Load Wash 4. Wash Interferences Load->Wash Elute 5. Elute Analyte Wash->Elute Evap 6. Evaporate Eluate Elute->Evap Recon 7. Reconstitute in Mobile Phase Evap->Recon Analysis 8. HPLC/LC-MS Analysis Recon->Analysis

Caption: Workflow for SPE of 3-Methyl-4-nitrophenol from urine.

References

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]

  • Journal of Analytical Toxicology. (2021, August 17). Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives. Oxford Academic. [Link]

  • PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]

  • Phenomenex. (2025, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube. [Link]

  • MDPI. (n.d.). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • CDC Stacks. (n.d.). Measurement of p-Nitrophenol in the Urine of Residents Whose Homes Were Contaminated with Methyl Parathion. Retrieved from [Link]

  • PMC. (2021, July 5). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC | Request PDF. Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • Pharmaceutical Methods. (2015, June 4). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Retrieved from [Link]

  • PubMed. (2012, April 25). New analytical method for sensitive quantification of urinary 3-methyl-4-nitrophenol to assess fenitrothion exposure in general population and occupational sprayers. Retrieved from [Link]

  • IMCS. (2022, October 31). Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of some parameters of the SPE procedure of phenols from.... Retrieved from [Link]

  • myadlm.org. (2018, March 1). Using Hydrolysis to Improve Urine Drug Test Accuracy. Retrieved from [Link]

  • PMC - NIH. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Retrieved from [Link]

  • PMC - NIH. (2023, December 21). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Retrieved from [Link]

  • PMC - NIH. (2018, February 20). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Retrieved from [Link]

  • Biotage. (2023, February 2). Urine hydrolysis: how did I choose which enzyme to use?. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Blogs - News. (2025, August 12). Optimizing Elution Conditions To Improve SPE Performance. Retrieved from [Link]

  • NIH. (n.d.). Urinary p-nitrophenol as a biomarker of household exposure to methyl parathion. Retrieved from [Link]

  • Phenomenex. (2015, September 5). Optimizing Wash & Elution in SPE Method Development. Retrieved from [Link]

  • NCBI - NIH. (n.d.). POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • LCGC International. (2026, February 6). SPE–LC–MS/MS Method for Emerging Contaminants in Water. Retrieved from [Link]

  • MDPI. (n.d.). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Retrieved from [Link]

  • NIH. (n.d.). Measurement of p-nitrophenol in the urine of residents whose homes were contaminated with methyl parathion. Retrieved from [Link]

  • CDC Stacks. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Quantification of 3-Methyl-4-nitrophenol: A Cross-Validation Guide using HPLC-UV and GC-MS

Executive Summary 3-Methyl-4-nitrophenol (MNP), the primary metabolite of the organophosphate insecticide Fenitrothion, presents a unique analytical challenge due to its dual functionality: a polar phenolic hydroxyl grou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-4-nitrophenol (MNP), the primary metabolite of the organophosphate insecticide Fenitrothion, presents a unique analytical challenge due to its dual functionality: a polar phenolic hydroxyl group and an electron-withdrawing nitro group. This guide provides a rigorous cross-validation framework comparing High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

While HPLC offers high-throughput robustness for formulation analysis and high-concentration biological monitoring, GC-MS provides the requisite sensitivity and structural confirmation for trace environmental residue analysis. This document details the protocols to cross-validate these orthogonal methods, ensuring data integrity in regulatory submissions.

The Analytical Challenge

MNP is an endocrine disruptor with anti-androgenic activity. Its quantification is critical in two distinct domains:

  • Toxicology: Monitoring urinary excretion in agricultural workers.

  • Environmental Fate: Tracking degradation in soil and water.

The analytical divergence lies in the molecule's properties:

  • Polarity: The -OH group causes peak tailing in GC without derivatization.

  • Chromophores: The nitro-aromatic system allows for strong UV absorption, making HPLC viable but less specific than MS.

Method A: HPLC-UV (The Robust Routine)

Principle: Reversed-phase chromatography utilizes the hydrophobic interaction of the aromatic ring with the C18 stationary phase. Acidification of the mobile phase is critical to suppress the ionization of the phenolic group (


), keeping the molecule neutral and increasing retention.
Experimental Protocol
  • System: Agilent 1200 Series or equivalent with Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Phosphoric Acid (pH ~2.5).

    • Solvent B: Acetonitrile (ACN).

    • Isocratic Mode: 60:40 (A:B).[2]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: 270 nm (primary) and 315 nm (secondary confirmation).

  • Injection Volume: 20 µL.

Why this works: The phosphoric acid ensures the phenol remains protonated (


), preventing the formation of the phenolate ion (

), which would elute near the void volume.
Performance Metrics (Typical)
ParameterValue
Linearity (

)
> 0.999 (10–50 µg/mL)
LOD ~0.87 µg/mL
Precision (RSD) < 2.0%
Throughput High (15 min run time)

Method B: GC-MS (Structural Confirmation)

Principle: To analyze MNP by GC, the polar hydroxyl group must be "masked" via derivatization. Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.

Experimental Protocol
  • Derivatization Agent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).

  • Reaction: Incubate sample residue with 50 µL reagent at 60°C for 30 mins.

  • System: GC-MS (Single Quadrupole or Ion Trap).

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium (1.0 mL/min).

  • Temp Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

  • Ionization: Electron Impact (EI) at 70 eV.

Why this works: The derivatized product, 3-methyl-4-nitrophenol-TMS, exhibits a sharp, symmetrical peak. The mass spectrum provides a molecular ion (


) and characteristic fragments (e.g., 

loss of methyl group) that UV detection cannot provide.
Performance Metrics (Typical)
ParameterValue
Linearity (

)
> 0.995 (0.05–10 µg/mL)
LOD ~0.3 µg/L (Trace level)
Precision (RSD) < 5.0%
Throughput Low (Requires derivatization)

Cross-Validation Workflow

To claim data reliability, especially in drug development or forensic toxicology, one must demonstrate that Method A and Method B yield statistically equivalent results for quality control samples.

The "Self-Validating" Logic

If the HPLC-UV value (based on light absorption) matches the GC-MS value (based on mass-to-charge ratio of a chemically modified derivative), the probability of a false positive due to matrix interference is near zero.

CrossValidation Sample Biological/Environmental Sample Extraction LLE (Ethyl Acetate) + Evaporation Sample->Extraction Split Split Sample Residue Extraction->Split Recon_HPLC Reconstitute in Mobile Phase Split->Recon_HPLC Aliquot 1 Deriv_GC Derivatize (BSTFA+TMCS) 60°C, 30 min Split->Deriv_GC Aliquot 2 Run_HPLC Run HPLC-UV (270nm) Recon_HPLC->Run_HPLC Data_HPLC Quantification A (µg/mL) Run_HPLC->Data_HPLC Compare Statistical Comparison (Bland-Altman Plot) Data_HPLC->Compare Run_GC Run GC-MS (SIM Mode) Deriv_GC->Run_GC Data_GC Quantification B (µg/mL) Run_GC->Data_GC Data_GC->Compare Decision Pass: Deviation < 15%? Compare->Decision

Caption: Orthogonal workflow splitting a single extracted sample into parallel HPLC and GC-MS quantification streams.

Comparative Data Analysis

The following table summarizes the capabilities of both methods based on standard validation parameters [1][2][5].

FeatureHPLC-UV (Method A)GC-MS (Method B)[4][5]Comparison Insight
Sensitivity (LOD) 0.87 µg/mL0.3 µg/L (ppb)GC-MS is ~1000x more sensitive; essential for trace residue analysis.
Selectivity Moderate (Retention Time + UV Spectrum)High (Mass Fingerprint)HPLC is susceptible to co-eluting matrix interferences; GC-MS resolves this via m/z filtering.
Sample Prep Simple (Filter & Inject)Complex (Derivatization required)HPLC reduces error sources; GC-MS introduces variability via derivatization efficiency.
Linear Range 10–50 µg/mL0.01–10 µg/mLHPLC handles high concentrations (urine of poisoned patients) better without dilution.
Cost per Sample LowHighUse HPLC for screening; GC-MS for confirmation.

Decision Matrix: Which Method to Choose?

As a scientist, your choice depends on the "Fit-for-Purpose" principle.

DecisionMatrix Start Start: Define Objective Conc Expected Concentration? Start->Conc High High (>1 µg/mL) (e.g., Poisoning, Synthesis) Conc->High Trace Trace (<1 µg/mL) (e.g., Env. Monitoring) Conc->Trace Matrix Matrix Complexity? High->Matrix UseGC USE GC-MS (Sensitivity & Specificity) Trace->UseGC Simple Simple (Water, Pure API) Matrix->Simple Complex Complex (Soil, Blood) Matrix->Complex UseHPLC USE HPLC-UV (Speed & Cost) Simple->UseHPLC Complex->UseGC

Caption: Decision logic for selecting the primary analytical method based on concentration and matrix complexity.

References

  • Surur, A. S., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods. Link

  • Jain, A. V. (2006).[6][7][8] HPLC Quantitation Of Fenitrothion and 3-Methyl-4-Nitrophenol in Biological Fluids. ResearchGate. Link

  • Sigma-Aldrich. (2023). The Derivatization and Analysis of Amino Acids and Phenols by GC-MS. Sigma-Aldrich Technical Guides. Link

  • Phenomenex. (2025).[6][7][9] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. Link

  • BenchChem. (2025).[2] Application Note: HPLC Analysis of 3-Methyl-4-nitrophenol in Urine Samples. BenchChem. Link

Sources

Comparative

Comparative Technical Guide: 3-Methyl-4-nitrophenol vs. 4-Nitrophenol in Nitroreductase Assays

Topic: 3-Methyl-4-nitrophenol versus 4-nitrophenol as a substrate for nitroreductase enzymes Content Type: Publish Comparison Guide Executive Summary In the characterization of nitroreductase (NTR) enzymes—specifically t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methyl-4-nitrophenol versus 4-nitrophenol as a substrate for nitroreductase enzymes Content Type: Publish Comparison Guide

Executive Summary

In the characterization of nitroreductase (NTR) enzymes—specifically type I oxygen-insensitive variants (e.g., NfsA, NfsB)—substrate selection dictates the assay's sensitivity, solubility limits, and biological relevance.

  • 4-Nitrophenol (4NP) is the industry "Calibration Standard." It offers high water solubility, a well-defined pKa (~7.15), and minimal steric hindrance, making it ideal for calculating maximum turnover rates (

    
    ) and benchmarking enzyme efficiency.
    
  • 3-Methyl-4-nitrophenol (3M4NP) (also known as 4-nitro-m-cresol) is the "Environmental Target." Structurally analogous to 4NP but bearing an ortho-methyl group, it serves as a critical proxy for organophosphate pesticide degradation (e.g., Fenitrothion). However, it introduces steric challenges and solubility constraints that researchers must factor into kinetic assays.

Chemical & Mechanistic Basis

To understand the enzymatic performance, one must first analyze the electronic and steric environment of the substrate.

Structural Impact on Reactivity

The reduction of nitroaromatics by NTRs follows a Ping-Pong Bi-Bi mechanism involving the transfer of two electrons from a flavin cofactor (FMN/FAD) to the nitro group.

  • 4-Nitrophenol (4NP): The nitro group is para to the hydroxyl group.[1] The molecule is planar, allowing maximum resonance overlap. This planarity facilitates easy entry into the enzyme's active site (typically a tight pocket near the flavin isoalloxazine ring).

  • 3-Methyl-4-nitrophenol (3M4NP): The introduction of a methyl group at the C3 position (ortho to the nitro group) introduces two effects:[1]

    • Electronic: The methyl group is electron-donating (+I effect), which slightly destabilizes the developing negative charge on the reduction intermediates compared to 4NP.

    • Steric (The "Twist" Effect): The bulky methyl group creates steric repulsion with the oxygen atoms of the nitro group. This forces the nitro group to rotate slightly out of the plane of the benzene ring.[1] This "de-conjugation" raises the energy barrier for the initial hydride transfer from the enzyme to the substrate.

Reaction Pathway Visualization

Both substrates follow the same reduction cascade, but the rate-limiting step often shifts due to the steric hindrance in 3M4NP.

ReductionPathway Figure 1: General reduction pathway. For 3M4NP, the first reduction step is often kinetically hindered by the ortho-methyl group. Nitro Nitro-Substrate (NO2) Nitroso Nitroso-Intermediate (NO) Nitro->Nitroso 2e- / 2H+ (Slow Step for 3M4NP) Hydroxyl Hydroxylamine (NHOH) Nitroso->Hydroxyl 2e- / 2H+ (Fast) Amine Amino-Product (NH2) Hydroxyl->Amine 2e- / 2H+ (Enzymatic or Spontaneous)

Enzymatic Performance & Kinetics

The following data summarizes the expected kinetic behavior when using standard bacterial nitroreductases (e.g., E. coli NfsA/NfsB) or eukaryotic homologs.

Comparative Data Table
Feature4-Nitrophenol (4NP)3-Methyl-4-nitrophenol (3M4NP)
Role Kinetic StandardSpecificity Probe / Metabolite
pKa ~7.15~7.39 (Less acidic)
Solubility (Water) High (~12-16 g/L)Low (~1.34 g/L)

(pH > 8)
400–405 nm395–400 nm (Slight shift)
Steric Hindrance Low (Planar)Moderate (Ortho-methyl twist)
Substrate Inhibition Common at >0.5 mMHigh (Due to lipophilicity)
Enzyme Affinity (

)
Generally Lower (Tighter binding)Generally Higher (Weaker binding)
Turnover (

)
HighLower (30–60% of 4NP rate)*

*Note: Exact rates depend on the specific enzyme mutant. Wild-type enzymes generally prefer 4NP.

Expert Insight: The Solubility Trap

Researchers often fail with 3M4NP because they attempt to prepare stock solutions in water or buffer.

  • Protocol Requirement: You must dissolve 3M4NP in a water-miscible organic solvent (DMSO or Methanol) to create a high-concentration stock (e.g., 100 mM) before diluting into the aqueous reaction buffer. 4NP can often be dissolved directly in buffer.

Experimental Protocols

This section details a self-validating workflow to compare these substrates. The protocol uses a spectrophotometric decay assay (monitoring the disappearance of the yellow nitrophenolate anion).

Reagents & Setup
  • Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 7.5 (Physiological) or pH 8.0 (Optimized for absorbance).

  • Cofactor: 10 mM NADPH (Freshly prepared, protect from light).

  • Enzyme: Purified Nitroreductase (diluted to ~0.1–1.0 µg/mL final).

  • Substrate Stocks:

    • 4NP: 10 mM in Buffer.

    • 3M4NP: 10 mM in 100% DMSO.

Step-by-Step Workflow
  • Baseline Correction: In a quartz cuvette, mix Buffer + Enzyme + Cofactor. Zero the spectrophotometer.

    • Why? This accounts for the background absorbance of the cofactor (NADPH absorbs at 340nm, but the tail can interfere at 400nm).

  • Reaction Initiation: Add Substrate (Start with 100 µM final concentration).

  • Monitoring: Measure Absorbance at 400 nm continuously for 5 minutes.

    • Observation: The yellow color will fade as the Nitro group converts to the colorless Hydroxylamine/Amine.

  • Quantification: Calculate the initial velocity (

    
    ) using the molar extinction coefficient (
    
    
    
    ).
    • 
       (Must be empirically verified).
      
Workflow Diagram

AssayWorkflow Figure 2: Spectrophotometric assay workflow. Note the specific solvent requirement for 3M4NP in Step 1. Prep 1. Preparation Dissolve 3M4NP in DMSO Dissolve 4NP in Buffer Mix 2. Reaction Mix Buffer (pH 7.5) + NADPH + Enzyme Prep->Mix Start 3. Initiation Add Substrate (100µM) Mix->Start Measure 4. Kinetic Read Monitor A400nm (Yellow -> Clear) Start->Measure Analyze 5. Analysis Calc V0 using Beer-Lambert Law Measure->Analyze

Applications & Selection Guide
When to use 4-Nitrophenol (4NP)
  • Enzyme Engineering: When screening mutant libraries for general nitroreductase activity.

  • Teaching/Basic Kinetics: Due to ease of handling and low cost.

  • High-Throughput Screening (HTS): The high solubility allows for concentrated stock plates without precipitation risks.

When to use 3-Methyl-4-nitrophenol (3M4NP)
  • Bioremediation Research: This is the specific metabolite of Fenitrothion (an organophosphate pesticide). If your goal is to engineer bacteria for pesticide cleanup, 4NP is an insufficient model; you must use 3M4NP to validate the enzyme's ability to handle the steric bulk of the methyl group.

  • Toxicology Studies: 3M4NP is often more toxic to microflora than the parent pesticide. Studying its specific degradation rate is crucial for environmental impact assessments.

References
  • Spain, J. C., & Gibson, D. T. (1991). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. Applied and Environmental Microbiology. Link

  • Kulkarni, M. V., & Chaudhari, A. (2007). Microbial remediation of nitro-aromatic compounds: An overview. Journal of Environmental Management. Link

  • Arora, P. K., et al. (2014). Nitrophenol degradation by bacteria. Journal of Basic Microbiology. Link

  • Hayatsu, M., et al. (2000). Degradation of fenitrothion by Burkholderia sp. strain NF100. Applied and Environmental Microbiology. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17412, 3-Methyl-4-nitrophenol.Link

Sources

Validation

A Comparative Guide to the Validation of a Stability-Indicating Assay for 3-Methyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the intrinsic stability of a drug substance is a cornerstone of its safety and efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the intrinsic stability of a drug substance is a cornerstone of its safety and efficacy profile. A stability-indicating assay is not merely a quantitative test; it is a meticulously validated analytical procedure designed to provide a specific and accurate measure of the active pharmaceutical ingredient (API) in the presence of its potential degradation products, impurities, and excipients. This guide offers a comprehensive exploration into the validation of a stability-indicating assay for 3-Methyl-4-nitrophenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

This document moves beyond a simple recitation of protocols. As a senior application scientist, the aim is to provide a narrative grounded in scientific rationale, explaining the "why" behind the "how" of experimental design. We will delve into a robust High-Performance Liquid Chromatography (HPLC) method, validated according to the stringent guidelines of the International Council for Harmonisation (ICH), and compare its performance with alternative analytical technologies, namely Gas Chromatography (GC) and advanced electrochemical methods.

The Imperative for a Stability-Indicating Method

The chemical structure of 3-Methyl-4-nitrophenol, possessing a phenolic hydroxyl group, a nitro group, and a methyl group on an aromatic ring, presents several potential sites for chemical transformation. Exposure to environmental factors such as light, heat, humidity, and reactive chemical species can initiate degradation pathways, leading to the formation of impurities that may be inactive, less active, or even toxic. A validated stability-indicating method is therefore critical to:

  • Elucidate Degradation Pathways: By intentionally subjecting the drug substance to stress conditions, we can identify the likely degradation products and understand the chemical mechanisms of its decomposition[1][2].

  • Ensure Method Specificity: The validation process must unequivocally demonstrate that the analytical signal of the intact drug is not influenced by the presence of its degradants or any other interfering substances[3][4][5].

  • Support Formulation and Packaging Development: Knowledge of the molecule's lability guides the selection of appropriate excipients, manufacturing processes, and packaging to protect the drug product from degradation throughout its shelf life[6][7].

  • Meet Regulatory Requirements: Regulatory bodies worldwide, including the FDA and EMA, mandate the use of validated stability-indicating methods for the assessment of drug substance and drug product stability[8][9].

The Core of Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate and accelerated degradation of a drug substance to generate its potential degradation products. The goal is not to completely destroy the molecule but to achieve a modest level of degradation, typically in the range of 5-20%, to ensure that the analytical method can effectively separate and quantify the parent compound from its byproducts[6][10].

An OECD SIDS report indicates that 3-Methyl-4-nitrophenol is stable in aqueous solutions at pH 4, 7, and 9, and possesses a long half-life with respect to photodegradation, suggesting that vigorous conditions may be necessary to induce degradation[11].

Experimental Protocol: Forced Degradation of 3-Methyl-4-nitrophenol

The following protocols outline the stress conditions for the forced degradation of 3-Methyl-4-nitrophenol. A stock solution of 3-Methyl-4-nitrophenol (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) should be prepared for these studies.

1. Hydrolytic Degradation (Acid and Base):

  • Rationale: To assess the susceptibility of the molecule to hydrolysis across a pH range. The ether linkage is a potential site for acid- or base-catalyzed hydrolysis.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Reflux the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1 N NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Reflux the solution at 80°C for 12 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1 N HCl.

    • Dilute with the mobile phase to a suitable concentration for analysis.

2. Oxidative Degradation:

  • Rationale: The phenolic ring and the methyl group are susceptible to oxidation. Hydrogen peroxide is a common oxidizing agent used in these studies.

  • Protocol:

    • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • If no degradation is observed, gently heat the solution at 60°C for 8 hours.

    • Dilute with the mobile phase to a suitable concentration for analysis.

3. Thermal Degradation:

  • Rationale: To evaluate the stability of the drug substance at elevated temperatures, which can accelerate solid-state degradation reactions.

  • Protocol:

    • Place a known quantity of solid 3-Methyl-4-nitrophenol in a thermostatically controlled oven at 105°C for 48 hours.

    • For solution-state thermal stress, reflux a solution of the compound in a suitable solvent at 80°C for 48 hours.

    • After the specified time, cool the sample and dissolve/dilute it with the mobile phase for analysis.

4. Photolytic Degradation:

  • Rationale: To assess the drug's sensitivity to light, which can induce photochemical reactions.

  • Protocol:

    • Expose a solid sample and a solution of 3-Methyl-4-nitrophenol to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • After exposure, prepare the samples for analysis by dissolving/diluting with the mobile phase.

The workflow for these forced degradation studies is illustrated in the following diagram:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API 3-Methyl-4-nitrophenol (API) Stock Prepare Stock Solution (e.g., 1 mg/mL) API->Stock Acid Acid Hydrolysis (1N HCl, 80°C, 24h) Stock->Acid Expose to Stress Base Base Hydrolysis (1N NaOH, 80°C, 12h) Stock->Base Expose to Stress Oxidative Oxidative Stress (30% H₂O₂, RT/60°C) Stock->Oxidative Expose to Stress Thermal Thermal Stress (Solid: 105°C, 48h) (Solution: 80°C, 48h) Stock->Thermal Expose to Stress Photolytic Photolytic Stress (ICH Q1B Guidelines) Stock->Photolytic Expose to Stress Neutralize Neutralization (for Hydrolysis) Acid->Neutralize Base->Neutralize Dilute Dilution to Target Concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute Analyze Analysis by Stability-Indicating Method Dilute->Analyze

Forced Degradation Experimental Workflow

The Primary Analytical Tool: A Validated HPLC Method

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. A reversed-phase HPLC method with UV detection is particularly well-suited for the analysis of 3-Methyl-4-nitrophenol.

HPLC Method Parameters (Based on Literature[12])
ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent separation for moderately polar compounds.
Mobile Phase Acetonitrile: Water (60:40, v/v)A common reversed-phase eluent offering good peak shape and resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation.
Detection UV at 270 nmThe nitroaromatic chromophore exhibits strong absorbance in this region.
Injection Volume 20 µLA typical injection volume for analytical HPLC.
Column Temperature 30°CMaintained to ensure reproducible retention times.
Validation of the HPLC Method

The developed HPLC method must be rigorously validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The key validation parameters are summarized below.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products and other potential interferences.Peak purity of the analyte peak should be demonstrated using a photodiode array (PDA) detector. No co-elution of degradants at the analyte's retention time.
Linearity To establish a linear relationship between the analyte concentration and the detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.Typically 80-120% of the test concentration for assay.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for the analyte.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, flow rate, pH, and column temperature.

Comparative Analysis of Analytical Methodologies

While HPLC is the predominant technique, other methods can also be employed for the analysis of 3-Methyl-4-nitrophenol. A comparative evaluation provides a broader perspective on the available analytical tools.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar compound like 3-Methyl-4-nitrophenol, derivatization is often required to improve its volatility and chromatographic behavior[1][12].

Methodology:

  • Derivatization: Silylation or methylation of the phenolic hydroxyl group.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-1701).

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Electrochemical Methods

Electrochemical sensors offer a rapid and sensitive alternative for the determination of electroactive compounds like nitrophenols[2][13]. Techniques such as cyclic voltammetry and differential pulse voltammetry can be employed.

Methodology:

  • Working Electrode: Glassy carbon electrode modified with nanomaterials (e.g., graphene, carbon nanotubes) to enhance sensitivity and selectivity.

  • Electrolyte: A suitable buffer solution.

  • Measurement: The reduction peak of the nitro group is typically monitored.

Performance Comparison

The following table provides a comparative overview of the performance characteristics of HPLC, GC, and electrochemical methods for the analysis of 3-Methyl-4-nitrophenol. The data presented is a synthesis of literature values and expected performance.

ParameterHPLC-UVGC-FID (with Derivatization)Electrochemical Sensor
Specificity High (with PDA detector)High (especially with MS detector)Moderate to High (dependent on electrode modification and potential interferences)
Sensitivity (LOD) ~0.1 µg/mL~0.05 µg/mL~0.01 µg/mL
Linearity Range Wide (typically 2-3 orders of magnitude)Wide (typically 2-3 orders of magnitude)Narrower (typically 1-2 orders of magnitude)
Precision (RSD) < 2%< 5%< 5%
Accuracy (Recovery) 98-102%95-105%90-110%
Sample Throughput ModerateModerate (derivatization adds time)High
Cost Moderate to HighModerate to HighLow to Moderate
Robustness HighModerate (derivatization can be a source of variability)Moderate

Elucidating the Degradation Pathway

Based on the forced degradation studies and the chemical nature of 3-Methyl-4-nitrophenol, a putative degradation pathway can be proposed. The primary sites of degradation are likely the nitro group and the phenolic ring. For instance, in a biodegradation study, methyl-1,4-benzoquinone and methylhydroquinone were identified as degradation products[3][14]. Under chemical stress, other transformations are possible.

Degradation_Pathway cluster_products Potential Degradation Products Parent 3-Methyl-4-nitrophenol Oxidation_Product Methyl-1,4-benzoquinone Parent->Oxidation_Product Oxidative Stress (e.g., H₂O₂) Reduction_Product 3-Methyl-4-aminophenol Parent->Reduction_Product Reductive conditions (not typically forced) Hydrolysis_Product Ring-opened products Parent->Hydrolysis_Product Harsh Acidic/Basic Hydrolysis Dimerization_Product Dimeric impurities Oxidation_Product->Dimerization_Product Further Oxidation/Polymerization

Sources

Comparative

Comparative Metabolic Profiling of 3-Methyl-4-nitrophenol: Prokaryotic Mineralization vs. Eukaryotic Detoxification

Executive Summary 3-Methyl-4-nitrophenol (3M4NP), also known as 4-nitro-m-cresol, is the primary hydrolysis product of the organophosphorus pesticide Fenitrothion.[1][2][3][4] As an endocrine-disrupting chemical with sig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-4-nitrophenol (3M4NP), also known as 4-nitro-m-cresol, is the primary hydrolysis product of the organophosphorus pesticide Fenitrothion.[1][2][3][4] As an endocrine-disrupting chemical with significant genotoxicity, understanding its metabolic fate is critical for both environmental bioremediation and human toxicological assessment.

This guide provides a comparative analysis of how different biological systems process 3M4NP. We contrast the catabolic mineralization pathways evolved by soil bacteria (specifically Burkholderia and Pseudomonas species), which utilize the compound as a carbon source, against the detoxification and excretion mechanisms employed by mammalian systems.

Part 1: Compound Profile & Physicochemical Properties[5]

PropertyDescription
IUPAC Name 4-Nitro-3-methylphenol
Common Aliases 3-Methyl-4-nitrophenol (3M4NP); 4-Nitro-m-cresol (PNMC)
Origin Hydrolysis of Fenitrothion (insecticide); Industrial synthesis intermediate
Molecular Formula C₇H₇NO₃
Toxicity Class Endocrine disruptor (anti-androgenic); Genotoxic
Key Functional Groups Nitro (-NO₂), Hydroxyl (-OH), Methyl (-CH₃)
Solubility Low in water; soluble in organic solvents (methanol, acetonitrile)

Part 2: Prokaryotic Metabolism (Bacterial Mineralization)

Soil bacteria have evolved specialized enzymatic clusters to dismantle the stable aromatic ring of 3M4NP, utilizing it as a sole source of carbon and energy. The dominant pathway is Oxidative Denitration , a mechanism that removes the toxic nitro group to destabilize the ring.

The Oxidative Denitration Pathway

Unlike reductive pathways often seen in anaerobic conditions (converting nitro groups to amines), aerobic degraders like Burkholderia sp. strain SJ98 and Pseudomonas sp.[5] strain TSN1 utilize a monooxygenase-driven attack.[3]

Mechanism Step-by-Step:
  • Initial Attack (Denitration): The enzyme 3-Methyl-4-nitrophenol monooxygenase (MnpA/PnpA) hydroxylates the ring at the C4 position, displacing the nitro group as nitrite (NO₂⁻). This converts 3M4NP into Methyl-1,4-benzoquinone (MBQ) .[4][5][6]

  • Reduction: Benzoquinone reductase (MnpB/PnpB) reduces MBQ into Methylhydroquinone (MHQ) using NADPH.

  • Ring Cleavage: MHQ is further processed (likely via ortho- or meta-cleavage pathways involving dioxygenases) into aliphatic acids that enter the TCA cycle.

Key Enzymes[6]
  • MnpA (or PnpA): A flavin-dependent monooxygenase. It is the rate-limiting enzyme and determines substrate specificity. In Burkholderia SJ98, this enzyme shares homology with para-nitrophenol monooxygenases but is adapted for the methyl-substituted substrate.

  • MnpB (or PnpB): A reductase essential for preventing the accumulation of the toxic quinone intermediate (MBQ).[4][5]

Pathway Visualization (Graphviz)

BacterialPathway Substrate 3-Methyl-4-nitrophenol (3M4NP) Inter1 Methyl-1,4-benzoquinone (MBQ) Substrate->Inter1 Oxidative Denitration (Enzyme: MnpA/PnpA) +O2, +NADPH Nitrite NO2- (Released) Substrate->Nitrite Inter2 Methylhydroquinone (MHQ) Inter1->Inter2 Reduction (Enzyme: MnpB/PnpB) +NADPH Product TCA Cycle Intermediates (CO2 + H2O) Inter2->Product Ring Cleavage (Dioxygenases)

Figure 1: The oxidative denitration pathway in Burkholderia and Pseudomonas species.[7] The nitro group is removed early, converting the toxic nitrophenol into a labile hydroquinone.

Part 3: Eukaryotic Metabolism (Mammalian Detoxification)

In contrast to bacteria, mammals (including humans and mice) do not typically use 3M4NP as an energy source. The metabolic goal is solubilization and excretion .

Phase I and Phase II Metabolism

Upon ingestion or exposure (often via Fenitrothion metabolism), 3M4NP undergoes hepatic processing:

  • Phase I (Functionalization): While some nitro-reduction (to 3-methyl-4-aminophenol) may occur via gut microbiota, the primary mammalian response preserves the ring structure.

  • Phase II (Conjugation): The hydroxyl group of 3M4NP is a prime target for conjugation enzymes.

    • Glucuronidation: UDP-glucuronosyltransferases (UGTs) attach glucuronic acid.

    • Sulfation: Sulfotransferases (SULTs) attach a sulfate group.

  • Excretion: These water-soluble conjugates are rapidly excreted in urine.

Toxicological Implications
  • Bioactivation vs. Detoxification: While conjugation detoxifies the phenol, the precursor (Fenitrothion) requires bioactivation (desulfuration to Fenitrooxon) to become a potent acetylcholinesterase inhibitor. 3M4NP is the "leaving group" of this inhibition process.

  • Urinary Biomarker: Because it is excreted largely intact (or conjugated), 3M4NP serves as a specific biomarker for Fenitrothion exposure in humans.

Part 4: Comparative Data Analysis

The following table contrasts the metabolic fate of 3M4NP in the two systems.

FeatureBacterial System (Burkholderia/Pseudomonas)Mammalian System (Murine/Human)
Primary Objective Catabolism (Energy Production)Detoxification (Elimination)
Fate of Nitro Group Released as Nitrite (NO₂⁻)Retained or Reduced (to -NH₂)
Fate of Aromatic Ring Cleaved (Mineralized to CO₂)Preserved (Conjugated)
Key Intermediates Methyl-benzoquinone, MethylhydroquinoneGlucuronide/Sulfate conjugates
Enzymatic Strategy Oxidative Denitration (Monooxygenases)Phase II Conjugation (Transferases)
Timeframe Hours (Rapid growth phase)Hours (Rapid urinary excretion)

Part 5: Experimental Protocols

Protocol A: Analysis of Bacterial Degradation (HPLC)

Objective: Monitor the disappearance of 3M4NP and appearance of MHQ in bacterial cultures.

  • Culture Preparation:

    • Inoculate Burkholderia sp.[7] strain SJ98 into Minimal Salt Medium (MSM) containing 0.5 mM 3M4NP.

    • Incubate at 30°C with shaking (180 rpm).

  • Sampling:

    • Collect 1 mL aliquots at defined intervals (0, 4, 8, 12, 24 hours).

    • Centrifuge at 12,000 × g for 10 min to remove cells.

  • Extraction (Optional for supernatants, required for complex matrices):

    • Acidify supernatant to pH 2.0 with HCl.

    • Extract with ethyl acetate (1:1 v/v). Evaporate and reconstitute in methanol.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Hypersil GOLD, 150 × 4.6 mm, 3 μm).

    • Mobile Phase: Gradient of Water (A) and Acetonitrile (B).[1][2][4]

      • 0-5 min: 10% B[4]

      • 5-20 min: Ramp to 60% B

      • 20-25 min: Hold 60% B

    • Flow Rate: 0.8 mL/min.[4]

    • Detection: UV at 270 nm (optimal for 3M4NP) and 290 nm (for MHQ).

    • Retention Times: 3M4NP elutes later (more hydrophobic) than the MHQ intermediate.

Protocol B: Detection in Urine (Biomarker Analysis)

Objective: Quantify 3M4NP in urine as a marker of exposure.[1][2]

  • Sample Preparation:

    • Collect urine samples (human or murine).[1]

    • Hydrolysis (Critical): Treat urine with β-glucuronidase/arylsulfatase (incubate 37°C for 4 hours) to de-conjugate the metabolites back to free 3M4NP.

  • Extraction:

    • Adjust pH to acidic range.

    • Liquid-Liquid Extraction using Ethyl Acetate.[1][2]

  • HPLC Validation:

    • Use the same HPLC conditions as above.

    • Limit of Detection (LOD): ~0.87 μg/mL is achievable with standard UV detection.

Part 6: Visualizing the Experimental Workflow

Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample Sample Source (Culture or Urine) Hydrolysis Enzymatic Hydrolysis (For Urine: beta-glucuronidase) Sample->Hydrolysis If Conjugated Extract Extraction (Ethyl Acetate, pH 2.0) Sample->Extract If Free Hydrolysis->Extract HPLC HPLC Separation (C18 Column) Extract->HPLC Detect UV Detection (270 nm / 290 nm) HPLC->Detect Data Quantification (Peak Area vs Standard) Detect->Data

Figure 2: Analytical workflow for isolating and quantifying 3M4NP from biological matrices.

References

  • Min, J., et al. (2016). "Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98." Frontiers in Microbiology.

  • Tago, K., et al. (2006). "Biodegradability of 3-Methyl-4-Nitrophenol by 4-Nitrophenol-Degrading Bacteria." Journal of Pesticide Science.

  • Surur, A. S., et al. (2015). "Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC." Pharmaceutical Methods.

  • Takeshima, T., et al. (2018).[3] "Characterization of the 3-methyl-4-nitrophenol degradation pathway and genes of Pseudomonas sp. strain TSN1."[3] Journal of Bioscience and Bioengineering.

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Nitrophenols." CDC/NIH.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-(Methylthio)-4-nitrophenol: Essential Safety and Operational Protocols

For the dedicated researcher, the integrity of an experiment is paramount. This integrity, however, extends beyond procedural accuracy and into the realm of personal and environmental safety.

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, the integrity of an experiment is paramount. This integrity, however, extends beyond procedural accuracy and into the realm of personal and environmental safety. Handling potent, biologically active compounds like 3-(Methylthio)-4-nitrophenol—a nitroaromatic compound—demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, empowering you to build a self-validating system of protection in your laboratory.

Our focus is to provide immediate, actionable intelligence for handling this compound, covering the full lifecycle from initial risk assessment to final disposal. By understanding the "why" behind each step, you can not only ensure compliance but also cultivate a proactive safety culture within your team.

Hazard Assessment: Understanding the Risks of 3-(Methylthio)-4-nitrophenol

Before any container is opened, a thorough understanding of the inherent hazards is critical. 3-(Methylthio)-4-nitrophenol, like many nitroaromatic and phenolic compounds, presents multiple routes of exposure and potential for significant harm. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear, quantitative summary of its primary dangers.

Table 1: GHS Hazard Classification for 3-(Methylthio)-4-nitrophenol

Hazard Class Category Hazard Statement Source
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [1][2]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin [1][2]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled [1][2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [1][3]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation [1][3]
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation [1][2]

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed | |

The primary risk with this compound is its multi-route toxicity. As a fine powder, it can be easily inhaled, and its chemical nature allows for absorption through the skin.[4] Acute exposure can lead to irritation of the respiratory tract, skin, and serious eye damage.[1][3] Chronic exposure presents a more insidious threat, with evidence suggesting potential damage to the liver and kidneys. Therefore, our protective strategy must create a complete barrier against inhalation, dermal contact, and accidental ingestion.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all exercise. It is a dynamic risk assessment that adapts to the specific procedure being performed. The following protocol is designed to provide a baseline of protection, with clear indicators for when to escalate the level of PPE.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.

PPE_Workflow PPE Selection Workflow for 3-(Methylthio)-4-nitrophenol cluster_0 Task Assessment cluster_1 PPE Levels cluster_2 Required PPE Ensemble Start Start: Plan Experiment Task What is the task? (e.g., Weighing, Dissolving, Reaction) Start->Task Weighing Weighing Solid (<1g) - Potential for Dust Inhalation - Low Splash Risk Task->Weighing Weighing Solid Dissolving Dissolving / Small Scale (<50mL) - Moderate Splash Risk - Low Aerosol Risk Task->Dissolving Solution Prep LargeScale Large Scale (>50mL) or Heating - High Splash Risk - Increased Aerosol Risk Task->LargeScale Reaction / Heating PPE_Weighing Standard PPE + - N95/P100 Respirator - Double Gloves - Work in Ventilated Enclosure Weighing->PPE_Weighing PPE_Dissolving Standard PPE + - Double Gloves - Work in Fume Hood Dissolving->PPE_Dissolving PPE_LargeScale Standard PPE + - Chemical Resistant Apron - Face Shield (over goggles) - Double Gloves - Work in Fume Hood LargeScale->PPE_LargeScale StandardPPE Standard PPE Baseline: - Splash Goggles - Lab Coat - Closed-toe Shoes PPE_Weighing->StandardPPE PPE_Dissolving->StandardPPE PPE_LargeScale->StandardPPE

Caption: PPE selection is dictated by the specific laboratory task and associated risks.

Detailed PPE Specifications
  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[5] For operations with a significant splash risk, such as transfers of solutions greater than 50 mL or when working with heated solutions, a full-face shield must be worn in addition to splash goggles.[6][7]

  • Hand Protection: Due to the risk of dermal absorption, robust hand protection is non-negotiable. Nitrile gloves are generally not recommended for prolonged contact with phenolic compounds.[4] A double-gloving strategy provides the best protection:

    • Inner Glove: A standard disposable nitrile glove.

    • Outer Glove: A thicker, chemical-resistant glove. If any contact occurs, the outer glove should be removed and replaced immediately. Always inspect gloves for tears or pinholes before use.

    Table 2: Recommended Glove Materials for Phenolic Compounds

    Glove Material Breakthrough Time Recommendation Source
    Butyl Rubber > 8 hours Excellent for prolonged contact or immersion [4]
    Neoprene 1 - 4 hours Good for short-term work; must be >0.3mm thick [4]
    Silver Shield®/4H® > 8 hours Excellent, but can be less dexterous [4]

    | Nitrile | < 15 minutes | Not recommended for direct contact; suitable only as a base layer or for splash protection with immediate removal |[4] |

  • Body Protection: A standard laboratory coat should be worn and fully buttoned.[4] For procedures involving larger quantities or a high risk of splashing, a PVC or neoprene chemical-resistant apron should be worn over the lab coat.[7] Ensure legs and feet are fully covered with long pants and closed-toe, impervious shoes.[4]

  • Respiratory Protection: All work with solid 3-(Methylthio)-4-nitrophenol that could generate dust must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[8][9] If the ventilation controls are insufficient to keep exposure below acceptable limits, or during a spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator with P100 (particulate) filters is the minimum requirement for dusts.[5]

Operational Plan: Safe Handling and Storage Protocol

Adherence to a strict operational protocol minimizes the risk of exposure and accidental release.

Step-by-Step Handling Procedure
  • Preparation: Before starting, designate a specific work area in a chemical fume hood.[10] Ensure all necessary PPE is donned correctly and that spill cleanup materials are readily accessible.

  • Weighing: If possible, weigh the compound directly in the fume hood. Use a ventilated balance enclosure if available. Handle the container with care to avoid creating dust clouds. Use antistatic weigh boats or liners to prevent powder from clinging and becoming airborne.

  • Making Solutions: Add the solid powder slowly to the solvent in your reaction vessel. Never add solvent to the bulk powder, as this can cause splashing. Ensure the vessel is appropriately sized to prevent splashes during mixing.

  • Post-Handling: After use, securely close the primary container. Decontaminate spatulas and other equipment by rinsing with a suitable solvent in the fume hood, collecting the rinse as hazardous waste.

  • Personal Decontamination: After the procedure is complete and the work area is clean, remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands and forearms thoroughly with soap and water.[3]

Storage Requirements

Store 3-(Methylthio)-4-nitrophenol in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] The container must be kept tightly closed to prevent exposure to moisture and air.[3][11] Ensure the storage location is secure and accessible only to authorized personnel.

Emergency Response and Decontamination

Preparedness is the key to mitigating the consequences of an accident.[10]

Table 3: First Aid and Emergency Procedures | Exposure Type | Immediate Action | Medical Attention | Source | | :--- | :--- | :--- | :--- | | Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding eyelids open. Remove contact lenses if present and easy to do. | Seek immediate medical attention. |[3][6][12] | | Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. | Seek medical attention if irritation develops or persists. |[3] | | Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. | Call a poison center or seek immediate medical attention.[3] | | Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. | Call a poison center or doctor immediately for advice.[3][5] | | Minor Spill (<1g) | Alert others in the area. Wearing appropriate PPE (including respirator), cover the spill with an absorbent material. Gently sweep the material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent. | N/A |[13] | | Major Spill (>1g) | Evacuate the immediate area. Alert your institution's emergency response team. Do not attempt to clean it up yourself. | N/A |[8][9] |

Disposal Plan: Managing Chemical Waste

All waste streams containing 3-(Methylthio)-4-nitrophenol must be treated as hazardous waste.

  • Solid Waste: Unused or contaminated solid material, as well as spill cleanup debris, must be placed in a clearly labeled, sealed container for hazardous waste.

  • Contaminated PPE: Disposable gloves, aprons, and other contaminated items should be collected in a designated hazardous waste bag and disposed of according to institutional protocols.

  • Liquid Waste: Solutions containing this compound must be collected in a designated, labeled, and sealed hazardous waste container. Do not pour this chemical down the drain.[13]

All disposal must comply with local, state, and federal regulations.[2] The recommended disposal method is through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing to prevent environmental release.[2]

By integrating these detailed protocols into your laboratory's standard operating procedures, you establish a robust framework for safety. This allows you and your team to focus on the science, confident that the risks associated with handling 3-(Methylthio)-4-nitrophenol have been systematically and professionally addressed.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-4-nitrophenol. PubChem Compound Database. Retrieved from [Link]

  • University of Georgia. (n.d.). NitroCompounds-Various.docx. UGA Research. Retrieved from [Link]

  • Cefic. (n.d.). for the SAFE USE of PHENOL. Retrieved from [Link]

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